molecular formula C27H38O3 B10800510 MC 1046

MC 1046

Número de catálogo: B10800510
Peso molecular: 410.6 g/mol
Clave InChI: KKDBQSPKXAUHPH-KOLITEOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MC 1046 is a useful research compound. Its molecular formula is C27H38O3 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H38O3

Peso molecular

410.6 g/mol

Nombre IUPAC

(E)-4-[(1R,7aR)-4-[2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

InChI

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7?,21-10?/t17?,22-,23-,24?,26?,27-/m1/s1

Clave InChI

KKDBQSPKXAUHPH-KOLITEOJSA-N

SMILES isomérico

CC(/C=C/C(=O)C1CC1)[C@H]2CCC3[C@@]2(CCCC3=CC=C4C[C@H](CC(C4=C)O)O)C

SMILES canónico

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origen del producto

United States

Foundational & Exploratory

The Chemical and Biological Profile of MC 1046: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Calcipotriol Impurity A or 24-Oxo Calcipotriol, is a key metabolite of the synthetic vitamin D3 analog, Calcipotriol. Calcipotriol is a well-established therapeutic agent for the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. As a significant impurity and active metabolite, a thorough understanding of the chemical structure, biological activity, and analytical characterization of this compound is crucial for researchers in dermatology, drug development professionals working on vitamin D analogs, and scientists investigating the vitamin D receptor (VDR) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is the 24-keto derivative of Calcipotriol. Its chemical structure is characterized by the seco-steroid backbone of vitamin D3, with key modifications in the side chain that enhance its therapeutic profile while minimizing systemic side effects.

Chemical Name (IUPAC): (1R,3S,5Z)-5-[2-[(1R,7aS)-1-[(E,2R)-5-cyclopropyl-5-oxopent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Synonyms: Calcipotriol Impurity A, 24-Oxo Calcipotriol

Image of the chemical structure of this compound:

alt text

Physicochemical Properties
PropertyValueReference
Molecular Formula C27H38O3[1][2][3]
Molecular Weight 410.59 g/mol [1][3]
CAS Number 126860-83-1[1][2][3]
Appearance White to off-white solidCommercially available standards
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.[4]

Biological Activity and Mechanism of Action

This compound, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a pivotal role in regulating gene expression. The biological activity of this compound is intrinsically linked to its interaction with the VDR.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as Calcipotriol or its metabolites, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

The genes regulated by the VDR are involved in a wide array of cellular processes, including calcium homeostasis, immune response, and, most relevant to psoriasis, cell proliferation and differentiation. In keratinocytes, VDR activation inhibits proliferation and promotes terminal differentiation, thereby normalizing the abnormal epidermal cell turnover characteristic of psoriatic lesions.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR_cyto VDR MC1046->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nucleus VDR-RXR VDR_RXR_cyto->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds Target_Gene Target Gene VDRE->Target_Gene Regulates Coactivators Co-activators Coactivators->VDR_RXR_nucleus Recruited mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (↓ Proliferation, ↑ Differentiation) Protein->Cellular_Response

Caption: Vitamin D Receptor (VDR) Signaling Pathway for this compound.
Binding Affinity and Potency

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity. These protocols are intended as a guide for researchers and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound (24-Oxo Calcipotriol)

The synthesis of this compound can be achieved through the oxidation of the C-24 hydroxyl group of Calcipotriol. While specific, detailed protocols for the synthesis of this compound are not extensively published, a general procedure based on standard organic chemistry techniques can be proposed. A patent for the synthesis of a related calcipotriol impurity provides a basis for this protocol.

Reaction Scheme:

Calcipotriol --[Oxidizing Agent]--> this compound (24-Oxo Calcipotriol)

Materials:

  • Calcipotriol

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium chlorochromate (PCC))

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium thiosulfate (Na2S2O3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: Dissolve Calcipotriol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: To the stirred solution, add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Stir the mixture vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Calcipotriol Dissolve Dissolve in anhydrous DCM Start->Dissolve Oxidize Add Dess-Martin periodinane Dissolve->Oxidize Monitor Monitor by TLC Oxidize->Monitor Quench Quench with NaHCO3 / Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End: Pure this compound Characterize->End

References

An In-depth Technical Guide to MC 1046 (CAS 126860-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, with CAS number 126860-83-1, is known chemically as (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one. It is recognized as a primary metabolite of Calcipotriol (also known as MC 903 or Calcipotriene), a synthetic analog of Vitamin D3 widely used in the treatment of psoriasis. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, biological activity in relation to its parent compound, and the associated signaling pathways. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Physicochemical Properties

This compound is an organic small molecule with the following properties:

PropertyValueSource
CAS Number 126860-83-1N/A
Molecular Formula C27H38O3N/A
Molecular Weight 410.6 g/mol N/A
IUPAC Name (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-oneN/A
Synonyms Impurity A of Calcipotriol, Calcipotriol anhydrous impurity AN/A
Appearance White to off-white solidN/A
Storage Conditions -20°C for long-term storageN/A

Biological Activity and Pharmacokinetics

This compound is a metabolite of Calcipotriol, which exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Calcipotriol itself has a comparable affinity for the VDR as the endogenous ligand, calcitriol (1,25-dihydroxyvitamin D3). However, it exhibits significantly lower calcemic effects, making it suitable for topical application in psoriasis treatment.

The metabolism of Calcipotriol is a key factor in its pharmacological profile. After systemic absorption, Calcipotriol is rapidly metabolized in the liver, primarily to this compound and subsequently to MC 1080. This metabolic cascade is crucial as the resulting metabolites are considered to be significantly less active than the parent compound.

A key study investigating the biological effects of Calcipotriol and its major metabolites, this compound and MC 1080, was conducted on the human histiocytic lymphoma cell line U937. This cell line is a well-established model for studying cellular differentiation. The study revealed that the biological effects of both this compound and MC 1080 on U937 cells were more than 100 times weaker than those of the parent compound, Calcipotriol. This finding underscores the rapid inactivation of Calcipotriol through metabolism.

Signaling Pathway

As a derivative of a Vitamin D analog, the presumed mechanism of action of this compound, albeit weak, is through the Vitamin D Receptor signaling pathway. This pathway is critical for regulating cellular proliferation, differentiation, and the immune response.

The generalized VDR signaling pathway is initiated by the binding of a ligand to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects. Given the significantly lower potency of this compound, its ability to effectively initiate this cascade is presumed to be minimal.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR VDR MC1046->VDR Binding (Low Affinity) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Proliferation, Differentiation) Protein->Response

VDR Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols specifically for quantifying the biological activity of this compound are not explicitly available. However, based on the literature concerning its parent compound and general pharmacological practices, the following represents a logical workflow for such an investigation.

In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay would determine the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

  • Test Compound: this compound at serial dilutions.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation Cocktail & Counter.

Procedure:

  • Reaction Setup: Incubate the VDR source with the radioligand in the presence of varying concentrations of this compound or unlabeled Calcitriol.

  • Incubation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate the receptor-bound from free radioligand using the HAP slurry or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC50 value, from which the Ki can be derived using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow start Start reagents Prepare Reagents: VDR, [3H]Calcitriol, This compound dilutions start->reagents incubation Incubate VDR + [3H]Calcitriol with this compound reagents->incubation separation Separate Bound and Free Ligand (e.g., HAP assay) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End analysis->end

VDR Competitive Binding Assay Workflow.
U937 Cell Differentiation Assay

This assay would assess the functional effect of this compound on inducing the differentiation of U937 monocytic cells into macrophages.

Objective: To evaluate the potency of this compound in inducing cellular differentiation.

Materials:

  • Cell Line: Human U937 cells.

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.

  • Test Compound: this compound at various concentrations.

  • Positive Control: Calcipotriol or Phorbol 12-myristate 13-acetate (PMA).

  • Differentiation Markers: Antibodies for cell surface markers (e.g., CD11b, CD14) for flow cytometry, and reagents for functional assays (e.g., Nitroblue tetrazolium (NBT) for respiratory burst).

Procedure:

  • Cell Culture: Culture U937 cells to the desired density.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 48-96 hours).

  • Assessment of Differentiation:

    • Morphology: Observe changes in cell morphology (e.g., adherence, spreading) using microscopy.

    • Cell Surface Markers: Stain cells with fluorescently labeled antibodies against CD11b and CD14 and analyze by flow cytometry.

    • Functional Assay: Perform an NBT reduction assay to measure the production of reactive oxygen species, a hallmark of macrophage differentiation.

  • Data Analysis: Quantify the percentage of differentiated cells (e.g., CD11b/CD14 positive cells) or the level of NBT reduction for each treatment condition.

Cell_Differentiation_Workflow start Start culture Culture U937 Cells start->culture treat Treat cells with This compound and Controls culture->treat incubate Incubate for 48-96 hours treat->incubate assess Assess Differentiation incubate->assess morphology Morphological Changes assess->morphology markers Cell Surface Markers (Flow Cytometry) assess->markers functional Functional Assay (NBT Reduction) assess->functional analyze Data Analysis and Quantification morphology->analyze markers->analyze functional->analyze end End analyze->end

U937 Cell Differentiation Assay Workflow.

Conclusion

This compound is a primary and significantly less active metabolite of the anti-psoriatic drug Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent compound. While it is presumed to interact with the Vitamin D Receptor, its biological potency is markedly lower than that of Calcipotriol. The available data suggest that this compound is unlikely to have significant therapeutic effects on its own. However, understanding its properties is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Calcipotriol. Further research employing detailed in vitro binding and functional assays would be necessary to precisely quantify its interaction with the VDR and its downstream effects, although its low potency may limit the practical applicability of such studies. This guide provides a foundational understanding of this compound for researchers in the field of drug metabolism and Vitamin D analog development.

The Metabolic Relationship of MC 1046 to Calcipotriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3. It is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin condition characterized by hyperproliferation and abnormal differentiation of keratinocytes. The therapeutic efficacy of calcipotriol is attributed to its ability to modulate gene expression by binding to the nuclear Vitamin D Receptor (VDR). Upon topical application, calcipotriol undergoes metabolism in the skin and liver, leading to the formation of various metabolites. One of the primary metabolites is MC 1046, the α,β-unsaturated ketone analog of calcipotriol. This technical guide provides an in-depth exploration of the relationship between this compound and its parent compound, calcipotriol, focusing on their comparative biological activities, the metabolic pathway, and the underlying signaling mechanisms.

Chemical Structures and Metabolic Transformation

Calcipotriol is structurally similar to calcitriol but with modifications to the side chain that reduce its calcemic effects. The metabolic conversion of calcipotriol to this compound involves the oxidation of the C-24 hydroxyl group to a ketone. This transformation is a key step in the catabolism of calcipotriol.

Table 1: Chemical Information for Calcipotriol and this compound

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Calcipotriol (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diolC27H40O3412.61
This compound (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E)-5-cyclopropyl-5-oxopent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diolC27H38O3410.59

Comparative Biological Activity

A critical aspect of understanding the pharmacological profile of calcipotriol is the biological activity of its metabolites. Studies have been conducted to compare the efficacy of this compound and another major metabolite, MC 1080, with the parent compound, calcipotriol.

Table 2: Comparative Biological Activity of Calcipotriol and its Metabolites

CompoundBiological EffectRelative PotencyCell LineReference
Calcipotriol Inhibition of cell proliferation and induction of cell differentiation1x (Reference)U937 (human histiocytic lymphoma)--INVALID-LINK--[1]
This compound Inhibition of cell proliferation and induction of cell differentiation>100 times weaker than CalcipotriolU937 (human histiocytic lymphoma)--INVALID-LINK--[1]
MC 1080 Inhibition of cell proliferation and induction of cell differentiation>100 times weaker than CalcipotriolU937 (human histiocytic lymphoma)--INVALID-LINK--[1]

The significantly lower biological activity of this compound compared to calcipotriol suggests that the metabolic conversion is a deactivation step. This rapid metabolism to less active compounds contributes to the low systemic calcemic effects of topically applied calcipotriol, enhancing its safety profile for the treatment of psoriasis.[1]

Experimental Protocols

In Vitro Metabolism of Calcipotriol

The following is a generalized protocol for studying the metabolism of calcipotriol in vitro, based on methodologies described in the literature.

Objective: To characterize the metabolites of calcipotriol formed by liver mitochondrial enzymes.

Materials:

  • Calcipotriol

  • Rat liver mitochondria (or other tissue homogenates)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass spectrometer for metabolite identification

Procedure:

  • Preparation of Mitochondria: Isolate mitochondria from fresh rat liver tissue by differential centrifugation. Resuspend the mitochondrial pellet in the incubation buffer.

  • Incubation: In a reaction vessel, combine the mitochondrial preparation, the NADPH regenerating system, and calcipotriol (dissolved in a suitable solvent like ethanol).

  • Initiation of Reaction: Initiate the metabolic reaction by placing the vessels in a shaking water bath at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in individual vessels by adding a cold organic solvent (e.g., two volumes of methanol).

  • Extraction of Metabolites: Centrifuge the samples to pellet the protein. Extract the supernatant containing calcipotriol and its metabolites with an appropriate organic solvent (e.g., ethyl acetate).

  • Sample Preparation for HPLC: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program to separate calcipotriol from its metabolites. Monitor the elution profile using a UV detector at a wavelength appropriate for vitamin D analogs (e.g., 265 nm).

  • Metabolite Identification: Collect the fractions corresponding to the metabolite peaks. Analyze these fractions by mass spectrometry to determine the molecular weight and fragmentation pattern for structural elucidation, confirming the identity of this compound and other metabolites.

Signaling Pathways

The biological effects of calcipotriol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding of calcipotriol to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Calcipotriol-VDR Signaling Pathway

Calcipotriol_VDR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Calcipotriol Calcipotriol VDR_inactive Inactive VDR Calcipotriol->VDR_inactive Binds to VDR_active Active VDR VDR_inactive->VDR_active Conformational Change VDR_RXR_complex VDR-RXR Heterodimer VDR_active->VDR_RXR_complex Heterodimerizes with RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Proliferation Decreased Keratinocyte Proliferation Gene_Transcription->Proliferation Differentiation Increased Keratinocyte Differentiation Gene_Transcription->Differentiation Inflammation Modulation of Inflammatory Cytokines Gene_Transcription->Inflammation

Calcipotriol-VDR genomic signaling pathway.
Experimental Workflow for Investigating Calcipotriol Metabolism

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Tissue Liver/Skin Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Microsomes Microsomal Fraction (contains enzymes) Homogenization->Microsomes Incubation Incubation at 37°C with Calcipotriol & NADPH Microsomes->Incubation Termination Reaction Termination (e.g., cold solvent) Incubation->Termination Extraction Metabolite Extraction Termination->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (Identification) HPLC->MS Quantification Quantification MS->Quantification

References

No Publicly Available Data on the Mechanism of Action of MC1046

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated as MC1046. Therefore, a technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The initial investigation for "MC1046" and its potential mechanism of action did not retrieve any relevant scientific publications, preclinical data, or records in clinical trial registries. This suggests that "MC1046" may be an internal development code for a compound that has not yet been disclosed in public forums, a misidentification, or a compound in a very early stage of research and development with no published data.

Further searches for associated binding targets, signaling pathways, cellular effects, or in vitro assays for MC1046 were also unsuccessful due to the lack of foundational information. Without any primary or secondary data, it is not possible to fulfill the request for a detailed technical guide.

Researchers, scientists, and drug development professionals seeking information on MC1046 are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

MC 1046 as a Vitamin D Receptor Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, a primary metabolite of the synthetic vitamin D analogue calcipotriol (MC 903), is a molecule of significant interest in the study of Vitamin D Receptor (VDR) biology and pharmacology. Calcipotriol is a well-established therapeutic agent for psoriasis, exerting its effects by binding to and activating the VDR. Understanding the VDR ligand properties of its metabolites, such as this compound, is crucial for elucidating the overall mechanism of action, pharmacokinetics, and safety profile of the parent drug. This technical guide provides a comprehensive overview of this compound's interaction with the VDR, including available data on its biological activity, the signaling pathways involved, and detailed experimental protocols for assessing VDR ligation.

This compound and its Relationship to Calcipotriol

This compound is the 24-keto metabolite of calcipotriol. The metabolic conversion of calcipotriol to this compound is a key step in its catabolism. Early studies investigating the biological activities of calcipotriol's major metabolites, including this compound, concluded that they are significantly less active than the parent compound. Research by Kissmeyer and Binderup (1991) demonstrated that the biological effects of this compound on the human histiocytic lymphoma cell line U 937 were more than 100 times weaker than those of calcipotriol[1]. This reduced activity is a critical factor in the favorable safety profile of topically applied calcipotriol, as the rapid conversion to less active metabolites minimizes systemic calcemic effects.

Quantitative Data on VDR Interaction

CompoundCommon Name/CodeTargetAssay TypeQuantitative DataReference
This compound 24-keto-calcipotriolHuman VDRCell Differentiation (U937)>100-fold less potent than Calcipotriol[1]
Calcitriol1α,25(OH)₂D₃Human VDRCompetitive Binding (IC50)~0.1 - 1.0 nM
Human VDRTransactivation (EC50)~0.1 nM
CalcipotriolMC 903Human VDRCompetitive Binding (IC50)Comparable to Calcitriol
Human VDRTransactivation (EC50)Comparable to Calcitriol

VDR Signaling Pathway

The biological effects of vitamin D compounds are mediated through the Vitamin D Receptor, a ligand-activated transcription factor. The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR_cytoplasm VDR MC1046->VDR_cytoplasm Binding VDR_RXR_cytoplasm VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR_cytoplasm Heterodimerization RXR_cytoplasm RXR RXR_cytoplasm->VDR_RXR_cytoplasm VDR_RXR_nucleus VDR-RXR VDR_RXR_cytoplasm->VDR_RXR_nucleus Nuclear Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_nucleus->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Cellular Response) mRNA->Protein_Synthesis Translation

VDR Genomic Signaling Pathway Activated by a Ligand.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize VDR ligands like this compound. While the specific protocols used for this compound are not publicly detailed, these represent standard and widely accepted procedures in the field.

VDR Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

Materials:

  • Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-calcitriol with high specific activity.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled calcitriol.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (DTT), and bovine serum albumin (BSA).

  • Separation Matrix: Hydroxylapatite slurry or glass fiber filters.

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound (calcitriol) in assay buffer.

    • Dilute the VDR preparation and the [³H]-calcitriol to the desired concentrations in assay buffer.

  • Binding Reaction:

    • In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound or reference compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Add hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the hydroxylapatite with the bound receptor-ligand complex.

    • Alternatively, for filter-based assays, rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the pellets or filters with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the hydroxylapatite pellets or place the filters in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (VDR, [³H]-Calcitriol, this compound) Start->Prepare_Reagents Incubation Incubate Components (VDR + [³H]-Calcitriol ± this compound) Prepare_Reagents->Incubation Separation Separate Bound from Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a VDR Competitive Binding Assay.

VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of a test compound as a VDR agonist.

Materials:

  • Reporter Cell Line: A mammalian cell line (e.g., HEK293, MCF-7, or ROS17/2.8) stably or transiently co-transfected with:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a VDR-responsive promoter (e.g., containing multiple Vitamin D Response Elements) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test Compound: this compound.

  • Reference Compound: Calcitriol.

  • Lysis Buffer and Reporter Gene Assay Reagents (e.g., luciferase substrate).

  • Luminometer or Spectrophotometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the reporter cells in the appropriate medium.

    • If using transient transfection, co-transfect the cells with the VDR expression vector and the reporter plasmid using a suitable transfection reagent.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (calcitriol) in serum-free or charcoal-stripped serum-containing medium.

    • Remove the culture medium from the cells and replace it with the medium containing the test or reference compounds.

    • Include a vehicle control (e.g., DMSO or ethanol).

    • Incubate the cells for a specified period (e.g., 18-24 hours) to allow for VDR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the appropriate lysis buffer.

    • Measure the reporter gene activity in the cell lysates. For luciferase assays, add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the reporter gene activity to the protein concentration in each well, or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Plot the normalized reporter activity as a function of the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

Transactivation_Assay_Workflow Start Start Cell_Culture Culture and Plate Reporter Cells Start->Cell_Culture Compound_Treatment Treat Cells with This compound/Controls Cell_Culture->Compound_Treatment Incubation Incubate for 18-24h Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Measure_Activity Measure Reporter Gene Activity (e.g., Luminescence) Cell_Lysis->Measure_Activity Data_Analysis Data Analysis (Calculate EC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Workflow for a VDR-Mediated Transactivation Assay.

Conclusion

This compound is a key metabolite of calcipotriol that exhibits significantly reduced biological activity as a VDR ligand compared to its parent compound. This characteristic is fundamental to the therapeutic window of calcipotriol, allowing for potent local effects in the skin with minimal systemic side effects. While specific quantitative binding and transactivation data for this compound are not widely published, its qualitative characterization as a weak VDR agonist is well-established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel VDR ligands, which is essential for advancing our understanding of vitamin D signaling and the development of new therapeutics.

References

The Biological Activity of MC1046: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1046 is recognized as a primary metabolite of the synthetic vitamin D3 analog, calcipotriol. Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its therapeutic effects by modulating keratinocyte proliferation and differentiation. Understanding the biological activity of its metabolites is crucial for a comprehensive grasp of its mechanism of action and safety profile. This technical guide provides an in-depth analysis of the biological activity of MC1046, synthesizing available data, outlining experimental methodologies, and visualizing key pathways.

Core Findings on the Biological Activity of MC1046

MC1046 is formed through the oxidation of the C-24 hydroxyl group of calcipotriol.[1] This metabolic conversion is a key step in the deactivation pathway of calcipotriol.[1] In vitro studies have consistently demonstrated that MC1046 possesses significantly reduced biological activity compared to its parent compound, calcipotriol.[2][3] This diminished activity is central to the favorable safety profile of calcipotriol, as the rapid conversion to the less active MC1046 minimizes the risk of systemic side effects, such as hypercalcemia, which are associated with potent vitamin D analogs.

Data Presentation: Comparative Biological Activity

While the primary literature establishing the reduced activity of MC1046 was not fully accessible to retrieve specific quantitative values (e.g., IC50, EC50, or Ki), the consistent qualitative finding across multiple sources is summarized below.

CompoundTargetRelative Binding AffinityTranscriptional ActivationPrimary Role
Calcipotriol Vitamin D Receptor (VDR)HighPotent Agonist[3]Active Therapeutic Agent
MC1046 Vitamin D Receptor (VDR)LowSignificantly Lower than Calcipotriol[2]Inactive Metabolite

Signaling Pathways

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The reduced activity of MC1046 is attributed to its decreased affinity for the VDR.

Metabolic Pathway of Calcipotriol to MC1046

The conversion of calcipotriol to MC1046 is a critical step in its metabolism. This process involves the oxidation of the side chain.

Metabolic Pathway of Calcipotriol Calcipotriol Calcipotriol Oxidation Oxidation at C-24 Calcipotriol->Oxidation MC1046 MC1046 Oxidation->MC1046

Metabolic conversion of Calcipotriol to MC1046.
Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the cell, vitamin D analogs bind to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. The lower affinity of MC1046 for the VDR results in a significantly attenuated downstream signal.

VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR High Affinity Binding MC1046 MC1046 (Low Affinity) MC1046->VDR Low Affinity Binding RXR RXR VDR->RXR Heterodimerization VDR_RXR_translocation Nuclear Translocation VDR_RXR VDR-RXR Complex VDRE VDRE VDR_RXR->VDRE Binds to DNA Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response VDR_RXR_translocation->VDR_RXR

VDR signaling pathway highlighting the differential affinity of Calcipotriol and MC1046.

Experimental Protocols

The biological activity of MC1046 has been primarily assessed through two key in vitro assays: a Vitamin D Receptor Binding Assay and a Transcriptional Activation Reporter Gene Assay.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay quantifies the affinity of a compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Objective: To determine the relative binding affinity of MC1046 for the VDR compared to calcipotriol.

Materials:

  • Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: High-specific-activity [³H]-1α,25(OH)₂D₃ (calcitriol).

  • Competitors: Unlabeled calcipotriol and MC1046 at various concentrations.

  • Assay Buffer: A buffer containing Tris-HCl, EDTA, DTT, and KCl to maintain protein stability.

  • Separation System: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

  • Detection: Liquid scintillation counter.

Methodology:

  • Incubation: A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with increasing concentrations of either unlabeled calcipotriol or MC1046.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The VDR-ligand complexes are separated from the unbound radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the VDR is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor (calcipotriol or MC1046) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A higher IC50 value for MC1046 compared to calcipotriol indicates a lower binding affinity.

VDR Binding Assay Workflow Start Start Incubate Incubate VDR, [3H]-Calcitriol, and Competitor (Calcipotriol or MC1046) Start->Incubate Separate Separate Bound and Free Ligand (Hydroxylapatite or Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 Values Quantify->Analyze End End Analyze->End

Workflow for a VDR Competitive Binding Assay.
Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To quantify the functional activity of MC1046 as a VDR agonist.

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293, HeLa) stably or transiently co-transfected with expression vectors for the human VDR and a reporter construct.

  • Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with one or more VDREs.

  • Test Compounds: Calcipotriol and MC1046 at various concentrations.

  • Cell Culture Reagents: Media, serum, and antibiotics.

  • Transfection Reagent: If transiently transfecting.

  • Lysis Buffer and Reporter Assay Reagents: For measuring the reporter gene product.

  • Luminometer or Spectrophotometer: For detection.

Methodology:

  • Cell Culture and Transfection: Cells are cultured and, if necessary, transfected with the VDR and reporter plasmids.

  • Compound Treatment: The transfected cells are treated with various concentrations of calcipotriol or MC1046. A vehicle control is also included.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for VDR activation, gene transcription, and reporter protein expression.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.

  • Reporter Assay: The activity of the reporter protein is measured using an appropriate substrate (e.g., luciferin for luciferase).

  • Data Analysis: The reporter activity is normalized to a control for cell viability or transfection efficiency. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated. A significantly higher EC50 for MC1046 compared to calcipotriol indicates lower potency as a VDR agonist.

Conclusion

MC1046 is a key metabolite in the deactivation of calcipotriol. Its significantly lower affinity for the Vitamin D Receptor and consequently reduced ability to activate VDR-mediated gene transcription underscore its role as a largely inactive metabolite. This characteristic is fundamental to the therapeutic window of calcipotriol, allowing for potent local effects on psoriatic plaques with minimal systemic calcemic activity. Further quantitative analysis of the binding kinetics and transcriptional activity of MC1046 would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Synthesis and Purification of MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, identified as Calcipotriol EP Impurity A, is a significant compound in the study of vitamin D analogs and their therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, also known as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one. The synthesis is centered around a convergent approach, utilizing the powerful Wittig-Horner reaction to couple the A-ring and the CD-ring synthons. Detailed methodologies for purification via High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide elucidates the presumed mechanism of action of this compound through the Vitamin D Receptor (VDR) signaling pathway, based on its structural analogy to Calcipotriol.

Introduction

This compound is a synthetic derivative of vitamin D3 and is recognized as a process-related impurity or degradation product of Calcipotriol, a well-established therapeutic agent for psoriasis. The chemical structure of this compound is (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, with the CAS Number 126860-83-1. Understanding the synthesis, purification, and biological activity of such analogs is crucial for drug development, quality control, and the exploration of new therapeutic avenues. This guide aims to provide a detailed technical resource for professionals engaged in these areas.

Synthesis of this compound

The total synthesis of this compound, like other vitamin D analogs, is most effectively achieved through a convergent strategy. This involves the separate synthesis of two key fragments, the A-ring and the CD-ring, which are then coupled in a crucial step. The Wittig-Horner reaction is the cornerstone of this approach, offering high efficiency and stereoselectivity.

Synthesis of the A-Ring Synthon (Phosphine Oxide)

The A-ring of this compound is a common moiety in many vitamin D analogs. Its synthesis typically starts from a readily available chiral precursor. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis of the A-Ring Phosphine Oxide

  • Starting Material: A suitable protected chiral building block, for example, derived from a commercially available starting material.

  • Key Reactions: The synthesis involves a series of reactions including protection of hydroxyl groups, stereoselective reductions, and the introduction of the phosphine oxide group.

  • Final Step: The final step is the formation of the phosphine oxide, which is the reactive species for the Wittig-Horner coupling.

Note: A detailed, step-by-step synthesis of the A-ring phosphine oxide is a multi-step process and is based on established literature procedures for vitamin D analog synthesis.

Synthesis of the CD-Ring Synthon (Ketone)

The defining feature of this compound is the 24-oxo functionality on the side chain of the CD-ring. The synthesis of this fragment requires the construction of the hydrindane ring system and the elaboration of the specific side chain.

Experimental Protocol: Synthesis of the CD-Ring Ketone with 24-Oxo Side Chain

  • Starting Material: A suitable steroid precursor or a chiral building block for the CD-ring system.

  • Side Chain Construction: The key challenge is the stereoselective construction of the side chain containing the cyclopropyl group and the ketone at the C24 position. This can be achieved through various organic reactions, including Grignard reactions, oxidations, and cyclopropanation.

  • Final Ketone Formation: The final step involves ensuring the presence of the ketone at the C8 position, which is necessary for the Wittig-Horner coupling.

Wittig-Horner Coupling and Final Deprotection

The culmination of the synthesis is the coupling of the A-ring phosphine oxide and the CD-ring ketone.

Experimental Protocol: Wittig-Horner Coupling and Deprotection

  • Reaction Setup: The A-ring phosphine oxide is deprotonated using a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the ylide.

  • Coupling: The CD-ring ketone, dissolved in THF, is then added to the ylide solution. The reaction mixture is slowly warmed to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent.

  • Deprotection: The protecting groups on the hydroxyl functions are removed using appropriate reagents (e.g., tetrabutylammonium fluoride for silyl ethers) to yield the crude this compound.

Logical Relationship of the Synthesis Workflow

Synthesis_Workflow cluster_A_Ring A-Ring Synthesis cluster_CD_Ring CD-Ring Synthesis A_Start Chiral Precursor A_Steps Multi-step Synthesis A_Start->A_Steps A_PO A-Ring Phosphine Oxide A_Steps->A_PO Coupling Wittig-Horner Coupling A_PO->Coupling CD_Start Steroid Precursor CD_Steps Side-chain Construction & Oxidation CD_Start->CD_Steps CD_Ketone CD-Ring Ketone (24-oxo) CD_Steps->CD_Ketone CD_Ketone->Coupling Deprotection Deprotection Coupling->Deprotection Crude_MC1046 Crude this compound Deprotection->Crude_MC1046

Caption: Convergent synthesis of this compound via Wittig-Horner coupling.

Purification of this compound

Due to the presence of closely related isomers and byproducts, the purification of this compound requires a high-resolution chromatographic technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Experimental Protocol: Purification by Preparative RP-HPLC

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution system is often employed for optimal separation. A common mobile phase consists of a mixture of acetonitrile and water. The gradient can be optimized to achieve baseline separation of this compound from other impurities.

  • Detection: UV detection at a wavelength where the triene system of vitamin D analogs absorbs strongly (around 264 nm) is suitable for monitoring the elution.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified this compound.

  • Purity Analysis: The purity of the final product should be assessed by analytical HPLC.

Quantitative Data Summary

ParameterValue/RangeNotes
Synthesis Yield Not explicitly reported for this compound.Yields for similar vitamin D analogs can range from moderate to good, depending on the efficiency of the coupling and purification steps.
Purity (Post-HPLC) >95%Achievable with optimized preparative HPLC conditions.
HPLC Column C18 Reversed-PhaseA common stationary phase for the separation of vitamin D analogs.
Mobile Phase Acetonitrile/Water GradientThe specific gradient needs to be optimized for the particular impurity profile.
UV Detection Wavelength ~264 nmCorresponds to the absorbance maximum of the conjugated triene system.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

As a vitamin D analog, the biological effects of this compound are presumed to be mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Signaling Pathway Description

  • Ligand Binding: this compound, being structurally similar to calcitriol (the active form of vitamin D3), is expected to bind to the ligand-binding domain (LBD) of the VDR in the cytoplasm of target cells.

  • Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, which promotes its heterodimerization with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR/RXR heterodimer translocates to the nucleus.

  • Binding to VDREs: In the nucleus, the heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by influencing the activity of RNA polymerase II. The specific genes regulated by the VDR are cell-type specific and are involved in a wide range of biological processes, including cell proliferation, differentiation, and immune response.

Signaling Pathway Diagram

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR VDR MC1046->VDR Binds VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR/RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE (DNA) VDR_RXR_nuc->VDRE Binds Coregulators Co-regulators VDRE->Coregulators Recruits Gene Target Gene Coregulators->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: The Vitamin D Receptor (VDR) signaling pathway.

Potential Biological Effects

Based on the known activities of Calcipotriol, this compound may exhibit similar biological effects, including:

  • Inhibition of Keratinocyte Proliferation: Calcipotriol is known to inhibit the proliferation of keratinocytes, which is a key mechanism in its therapeutic effect in psoriasis. Studies have shown that calcipotriol can downregulate STAT1 and STAT3 signaling in these cells.[1]

  • Induction of Keratinocyte Differentiation: Vitamin D analogs promote the differentiation of keratinocytes, helping to normalize the psoriatic epidermis.

  • Modulation of Immune Responses: The VDR is expressed in various immune cells, and its activation can modulate cytokine production and immune cell function.

It is important to note that specific experimental data on the binding affinity of this compound to the VDR and its precise gene regulatory profile are not currently available in the public domain. The described mechanism of action is therefore inferred from its structural similarity to Calcipotriol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. The convergent synthesis strategy, centered on the Wittig-Horner reaction, offers a robust route to this vitamin D analog. High-performance liquid chromatography is an essential tool for its purification to high purity. The biological activity of this compound is likely mediated through the well-established Vitamin D Receptor signaling pathway, although further experimental validation is required to fully characterize its specific pharmacological profile. This guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties and Neurotrophic Actions of GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MC 1046" as specified in the query is not readily identifiable in the scientific literature. This technical guide will focus on the neurotrophic immunophilin ligand GPI-1046 , a compound that aligns with the context of drug development and neuroscience research implied by the user's request. It is presumed that "this compound" may be a typographical error or an internal designation for GPI-1046.

Executive Summary

GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP). It has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models of neurodegenerative diseases and nerve injury. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not exert its effects through the inhibition of calcineurin, thus avoiding the immunosuppressive side effects associated with FK506. The primary mechanisms of action for GPI-1046's neurotrophic effects are believed to involve the upregulation of the glutamate transporter 1 (GLT1) and modulation of the presenilin-1 (PS-1)/NMDA receptor pathway. This guide provides a comprehensive overview of the available physicochemical data for GPI-1046, detailed experimental protocols for key assays used to characterize its activity, and a visualization of its proposed signaling pathways.

Physicochemical Properties of GPI-1046

Comprehensive experimental data on the physicochemical properties of GPI-1046 are not extensively available in the public domain. The following table summarizes the available information and predicted values based on its chemical structure.

PropertyValueSource/Method
IUPAC Name 3-(pyridin-3-yl)propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)pyrrolidine-2-carboxylate-
Molecular Formula C₂₀H₂₈N₂O₄[1]
Molecular Weight 360.45 g/mol [1]
CAS Number 186452-09-5[1]
Appearance Solid[2]
Solubility ≥ 100 mg/mL in DMSO[1]
Predicted LogP 2.5 - 3.5Computational Prediction
Predicted pKa ~4.5 (pyridinium ion)Computational Prediction

Note: Predicted values for LogP and pKa are generated using computational models and should be considered as estimates.

Mechanism of Action and Signaling Pathways

GPI-1046 exerts its neurotrophic and neuroprotective effects through multiple proposed signaling pathways. The primary mechanisms identified in the literature are its interaction with FKBP12, the subsequent upregulation of the glial glutamate transporter GLT1, and its influence on the presenilin-1/NMDA receptor pathway.

FKBP12 Binding and Downstream Effects

GPI-1046 is a ligand for the immunophilin FKBP12.[3] Unlike FK506, the binding of GPI-1046 to FKBP12 does not lead to the inhibition of calcineurin, a key step in the immunosuppressive pathway.[3] The precise downstream signaling cascade following GPI-1046 binding to FKBP12 that mediates neurotrophic effects is not fully elucidated but is thought to be distinct from the calcineurin pathway.

Upregulation of Glutamate Transporter 1 (GLT1)

A significant mechanism of action for GPI-1046 is the upregulation of the glutamate transporter 1 (GLT1).[4][5] GLT1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft.[4] Excessive extracellular glutamate is excitotoxic to neurons and is implicated in the pathophysiology of numerous neurodegenerative diseases. By increasing the expression of GLT1, GPI-1046 enhances glutamate uptake, thereby reducing excitotoxicity and providing neuroprotection.[4][5]

GLT1_Upregulation_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Glutamate_excess Excess Glutamate Glutamate_uptake Glutamate Uptake Glutamate_excess->Glutamate_uptake GPI1046 GPI-1046 FKBP12 FKBP12 GPI1046->FKBP12 Binds Signaling_Cascade Intracellular Signaling FKBP12->Signaling_Cascade Activates GLT1_Gene GLT1 Gene (SLC1A2) Signaling_Cascade->GLT1_Gene Upregulates Transcription GLT1_Protein GLT1 Transporter GLT1_Gene->GLT1_Protein Translation GLT1_Protein->Glutamate_uptake Neuroprotection Neuroprotection Glutamate_uptake->Neuroprotection Leads to

GPI-1046 mediated upregulation of GLT1 leading to neuroprotection.
Modulation of the Presenilin-1/NMDA Receptor Pathway

Studies have shown that GPI-1046 can increase the expression of presenilin-1 (PS-1).[6] PS-1 is known to be critical for the normal function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.[6] In models of neuronal damage where NMDA receptor-mediated synaptic transmission is impaired, treatment with GPI-1046 has been shown to restore this function, an effect attributed to the upregulation of PS-1.[6] This restoration of NMDA channel activity contributes to the overall improvement in excitatory neurotransmission.[6]

PS1_NMDA_Pathway GPI1046 GPI-1046 PS1_Gene Presenilin-1 (PSEN1) Gene GPI1046->PS1_Gene Upregulates Transcription PS1_Protein Presenilin-1 Protein PS1_Gene->PS1_Protein Translation NMDAR NMDA Receptor PS1_Protein->NMDAR Modulates Function Synaptic_Transmission Restored Synaptic Transmission NMDAR->Synaptic_Transmission Neuronal_Function Improved Neuronal Function Synaptic_Transmission->Neuronal_Function Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-GLT1) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Imaging & Analysis (Densitometry) Detection->Analysis Neurite_Outgrowth_Workflow Cell_Plating 1. Plate Neurons Treatment 2. Treat with GPI-1046 Cell_Plating->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation Fix_Stain 4. Fix and Stain (β-III tubulin, DAPI) Incubation->Fix_Stain Imaging 5. Acquire Images (Fluorescence Microscopy) Fix_Stain->Imaging Analysis 6. Quantify Neurite Outgrowth (Image Analysis Software) Imaging->Analysis

References

An In-depth Technical Guide to GPI-1046: A Neurotrophic Immunophilin Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical evaluation of GPI-1046, a non-immunosuppressive immunophilin ligand with significant neurotrophic and neuroprotective properties.

Discovery and History

GPI-1046 was developed by Guilford Pharmaceuticals, Inc. in the 1990s as part of a research program focused on creating non-immunosuppressive ligands of FK506-binding proteins (FKBPs) with neurotrophic activity. The development stemmed from the observation that immunosuppressant drugs like FK506, which bind to FKBPs, exhibited neurotrophic effects. The goal was to separate these neuroregenerative properties from the immunosuppressive actions to create a safer therapeutic agent for neurodegenerative diseases.

While initial preclinical studies in rodent models of Parkinson's disease and nerve injury showed promising results, a subsequent study in an MPTP-induced primate model of Parkinson's disease did not demonstrate the same regenerative effects, suggesting potential species-specific differences in its efficacy.[1][2] Further clinical development information is not widely available in the public domain.

Mechanism of Action

GPI-1046 is a potent ligand for the FK506-binding protein 12 (FKBP-12). Unlike its parent compound, FK506, GPI-1046 does not inhibit calcineurin, the enzyme responsible for the immunosuppressive effects of FK506. The neurotrophic actions of GPI-1046 are believed to be mediated through its interaction with FKBP-12, leading to a cascade of downstream effects that promote neuronal survival and regeneration.

Key aspects of its mechanism of action include:

  • Promotion of Neurite Outgrowth: GPI-1046 has been shown to potently stimulate neurite outgrowth in various neuronal cell cultures.[3][4]

  • Upregulation of Neurotrophic Factors: Studies have indicated that GPI-1046 can increase the expression of neurotrophic factors.

  • Modulation of NMDA Receptor Function: Research suggests that GPI-1046 can restore N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission in models of neurodegeneration, an effect linked to the upregulation of presenilin-1 (PS-1).[5]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of GPI-1046.

Table 1: In Vitro Neurite Outgrowth Activity of GPI-1046

ParameterCell TypeConcentration for Significant EnhancementMaximal Stimulation ConcentrationReference
Neurite OutgrowthChicken Sensory Ganglia1 pM1–10 nM[3]
EC50 for Neurite OutgrowthChicken Sensory Ganglia58 pMNot Reported[4]

Table 2: In Vivo Efficacy of GPI-1046 in a Mouse Model of Parkinson's Disease (MPTP-induced)

Treatment ParadigmDosageOutcome MeasureResultReference
Concurrent with MPTP4 mg/kgStriatal TH-positive processes>2-fold increase vs. MPTP/vehicle[3]
Post-MPTP (delayed)20 mg/kgStriatal innervation density2- to 3-fold higher vs. MPTP/vehicle[3]

Table 3: In Vivo Efficacy of GPI-1046 in a Rat Model of Parkinson's Disease (6-OHDA-induced)

Treatment InitiationDosageOutcome MeasureResultReference
1 hour post-lesion10 mg/kg s.c. daily for 5 daysStriatal TH-positive fiber densitySignificant increase vs. vehicle[3]
7 days post-lesion10 mg/kg s.c. daily for 5 daysStriatal TH-positive fiber densitySignificant increase vs. vehicle[3]
28 days post-lesion10 mg/kg s.c. daily for 5 daysStriatal TH-positive fiber densitySignificant increase vs. vehicle[3]
1 month post-surgery10 mg/kg/day for 2 weeksAmphetamine-induced circlingNo significant alteration[2]

Table 4: In Vivo Efficacy of GPI-1046 in a Rat Sciatic Nerve Crush Injury Model

DosageOutcome MeasureResultReference
3 mg/kg s.c. dailyMyelin levels7- to 8-fold higher vs. vehicle[4]
10 mg/kg s.c. dailyMyelin levels7- to 8-fold higher vs. vehicle[4]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective and neurorestorative effects of GPI-1046 on dopaminergic neurons in a mouse model of Parkinson's disease.

Materials:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • GPI-1046

  • Vehicle (e.g., saline)

  • C57BL/6 mice

  • Syringes and needles for subcutaneous injections

  • Tissue processing and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • Microscope and image analysis software

Procedure:

  • Animal Dosing:

    • Concurrent Paradigm: Administer GPI-1046 (e.g., 4 mg/kg, s.c.) 30 minutes prior to each MPTP injection and daily for 5 subsequent days.[3]

    • Post-MPTP Paradigm: Induce neurodegeneration with MPTP. Begin GPI-1046 treatment (e.g., 20 mg/kg, s.c.) 4 days after the final MPTP injection and continue for 5 days.[3]

  • Tissue Collection and Processing: 18 days after the initiation of MPTP treatment, euthanize the animals and perfuse with paraformaldehyde.[3] Dissect the brains and prepare coronal sections.

  • Immunohistochemistry: Stain brain sections with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

  • Quantification: Quantify the density of TH-positive nerve fibers in the striatum using image analysis software.

In Vitro Neurite Outgrowth Assay

Objective: To quantify the effect of GPI-1046 on the extension of neurites from cultured neurons.

Materials:

  • Neuronal cell culture (e.g., chicken sensory ganglia explants)

  • Culture medium and supplements

  • GPI-1046

  • Nerve Growth Factor (NGF) as a positive control

  • Culture plates

  • Inverted microscope with a camera

  • Image analysis software

Procedure:

  • Cell Plating: Culture neuronal explants on a suitable substrate.

  • Compound Treatment: Add varying concentrations of GPI-1046 (e.g., from 1 pM to 10 nM) to the culture medium.[3] Include a vehicle control and a positive control (e.g., NGF).

  • Incubation: Incubate the cultures for a defined period (e.g., 48 hours).[4]

  • Imaging: Capture images of the neuronal cultures using an inverted microscope.

  • Quantification: Measure the extent of neurite outgrowth. This can be done by counting the number of neurites exceeding a certain length or by measuring the total length of all neurites.

Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Striatal Slices

Objective: To measure the effect of GPI-1046 on NMDA receptor-mediated synaptic transmission in the striatum.

Materials:

  • Rat brain slices containing the striatum

  • Artificial cerebrospinal fluid (aCSF)

  • Recording pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with differential interference contrast (DIC) optics

  • Stimulating electrode

  • Pharmacological agents (e.g., to block AMPA and GABA receptors)

  • GPI-1046

Procedure:

  • Slice Preparation: Prepare acute coronal brain slices from rats.

  • Recording Setup: Place a slice in the recording chamber and perfuse with aCSF. Identify medium spiny neurons in the striatum using DIC optics.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Synaptic Stimulation: Place a stimulating electrode in the cortex to evoke synaptic responses in the striatal neuron.

  • Isolation of NMDA Currents: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA and GABA receptors.

  • Data Acquisition: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • GPI-1046 Application: Bath-apply GPI-1046 to the slice and record the EPSCs again to determine the effect of the compound.

Mandatory Visualizations

GPI1046_Signaling_Pathway GPI-1046 Signaling Pathway GPI1046 GPI-1046 FKBP12 FKBP-12 GPI1046->FKBP12 Binds Calcineurin Calcineurin FKBP12->Calcineurin Does NOT Inhibit Downstream Downstream Effectors FKBP12->Downstream Neurite Neurite Outgrowth & Survival Downstream->Neurite Promotes

Caption: Proposed signaling pathway of GPI-1046.

MPTP_Experimental_Workflow MPTP Model Experimental Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase MPTP MPTP Administration (Neurotoxin) GPI1046_Treat GPI-1046 or Vehicle Administration Euthanasia Euthanasia & Tissue Collection GPI1046_Treat->Euthanasia IHC Immunohistochemistry (Anti-TH) Euthanasia->IHC Quant Quantification of Dopaminergic Neurons IHC->Quant

Caption: Workflow for the MPTP preclinical model.

Neurite_Outgrowth_Workflow Neurite Outgrowth Assay Workflow Plating Plate Neuronal Cells/Explants Treatment Treat with GPI-1046, Vehicle, or Control Plating->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Imaging Image Cultures Incubation->Imaging Analysis Quantify Neurite Length/Number Imaging->Analysis

Caption: Workflow for the in vitro neurite outgrowth assay.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of MC1046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound MC1046 is identified as Calcipotriol Impurity A, a synthetic Vitamin D analog. Currently, there is a lack of publicly available preclinical and clinical data specifically for MC1046. Therefore, this guide is based on the well-established mechanism of action of Calcitriol and other Vitamin D Receptor (VDR) agonists. The information presented herein outlines the potential therapeutic targets and mechanisms of action for MC1046, assuming it functions as a typical VDR ligand.

Introduction to MC1046 and its Primary Target

MC1046 is a known impurity of Calcipotriol, a synthetic derivative of Vitamin D3. As a Vitamin D analog, its biological activities are presumed to be mediated through the Vitamin D Receptor (VDR) . The VDR is a nuclear hormone receptor that functions as a ligand-activated transcription factor, regulating a multitude of cellular processes including calcium homeostasis, immune function, cell proliferation, and differentiation.[1] This guide will explore the potential therapeutic targeting of VDR by MC1046, with a focus on its applications in oncology.

The Vitamin D Receptor (VDR) Signaling Pathways

The biological effects of VDR ligands are primarily exerted through two distinct signaling pathways: the genomic and the non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the VDR. This process can be summarized in the following steps:

  • Ligand Binding: MC1046, acting as a ligand, would enter the cell and bind to the VDR in the cytoplasm or nucleus.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

  • Nuclear Translocation and DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3]

  • Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes, leading to changes in protein expression and cellular function.

VDR_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 MC1046 VDR_cyto VDR MC1046->VDR_cyto Binds VDR_RXR_cyto VDR/RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR/RXR VDR_RXR_cyto->VDR_RXR_nuc Translocates VDRE VDRE VDR_RXR_nuc->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Gene Target Gene Coactivators->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Genomic signaling pathway of the Vitamin D Receptor.

Non-Genomic Signaling Pathway

VDR agonists can also elicit rapid biological responses that do not require gene transcription. This non-genomic pathway is mediated by a subpopulation of VDR associated with the plasma membrane.

  • Membrane VDR Binding: The ligand binds to a membrane-associated VDR (mVDR).

  • Second Messenger Activation: This binding rapidly activates intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[4]

  • Calcium Influx: A key outcome of this pathway is the rapid influx of extracellular calcium into the cell.[5]

  • Downstream Effects: These signaling events can modulate the activity of various cellular proteins and ion channels, leading to rapid changes in cell function.

VDR_Non_Genomic_Signaling MC1046 MC1046 mVDR Membrane VDR MC1046->mVDR Membrane Cell Membrane PKC Protein Kinase C (PKC) mVDR->PKC MAPK MAPK Pathway mVDR->MAPK Ca_channel Calcium Channel mVDR->Ca_channel Downstream Downstream Cellular Effects PKC->Downstream MAPK->Downstream Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Downstream

Caption: Non-genomic signaling pathway of the Vitamin D Receptor.

Potential Therapeutic Applications in Oncology

VDR agonists have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The potential anti-cancer effects of MC1046, mediated through VDR activation, are likely multi-faceted.

Anti_Cancer_Effects MC1046 MC1046 VDR VDR Activation MC1046->VDR CellCycle Cell Cycle Arrest (G1/G0) VDR->CellCycle Apoptosis Induction of Apoptosis VDR->Apoptosis Differentiation Promotion of Differentiation VDR->Differentiation Inflammation Anti-inflammatory Effects VDR->Inflammation Angiogenesis Inhibition of Angiogenesis VDR->Angiogenesis Metastasis Inhibition of Metastasis VDR->Metastasis TumorGrowth Reduced Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Differentiation->TumorGrowth Inflammation->TumorGrowth Angiogenesis->TumorGrowth Metastasis->TumorGrowth

Caption: Potential anti-cancer mechanisms of VDR activation.

Quantitative Data for VDR Agonists

While specific quantitative data for MC1046 is not available, the following tables provide reference values for the natural VDR ligand, Calcitriol, and another synthetic analog, Calcipotriol. These values are indicative of the potencies that might be expected from a VDR agonist.

Table 1: Binding Affinities and Functional Potencies of VDR Agonists

CompoundTypeBinding Affinity (IC50 vs. [3H]-Calcitriol)Transcriptional Activation (EC50)Key Characteristics
Calcitriol Endogenous Ligand~3.6 nM~0.1 - 1 nMHigh-affinity VDR agonist with potent effects on gene transcription and calcium homeostasis.
Calcipotriol Synthetic AnalogComparable to CalcitriolEquipotent to CalcitriolHigh VDR affinity with significantly lower calcemic activity in vivo compared to Calcitriol.
MC1046 Synthetic AnalogNot Publicly AvailableNot Publicly AvailableExpected to be a VDR ligand; relative potency and calcemic effects are unknown.

Note: IC50 and EC50 values can vary depending on the assay system and cell type used.

Table 2: Anti-proliferative Activity of Calcitriol in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
B16-F10Melanoma0.24[6][7][8]
MCF-7Breast Cancer~40-50[9]
MDA-MB-231Breast Cancer~50[9]
Caco-2Colorectal CancerNot specified, but potent inhibition observed.
LNCaPProstate CancerNot specified, but potent inhibition observed.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of a compound like MC1046 with the VDR and its effects on cancer cells.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the VDR.

Binding_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of MC1046 Start->Prepare Incubate Incubate VDR with [3H]-Calcitriol and MC1046 Prepare->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data and Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive VDR binding assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a source of VDR (e.g., nuclear extract from VDR-expressing cells).

    • Prepare serial dilutions of the unlabeled test compound (MC1046) and a known VDR ligand (e.g., Calcitriol) as a positive control.

    • Prepare a solution of radiolabeled VDR ligand (e.g., [3H]-Calcitriol).

  • Binding Reaction:

    • In a microplate, combine the VDR preparation, a fixed concentration of [3H]-Calcitriol, and varying concentrations of the test compound or controls.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the VDR-bound radioligand from the free radioligand using a method such as charcoal adsorption or filtration.

  • Quantification:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT/CCK-8)

This assay measures the effect of a compound on the proliferation of cancer cells.

Proliferation_Assay_Workflow Start Start Seed Seed Cancer Cells in a 96-well Plate Start->Seed Treat Treat Cells with Varying Concentrations of MC1046 Seed->Treat Incubate Incubate for a Defined Period (e.g., 24-96 hours) Treat->Incubate AddReagent Add MTT or CCK-8 Reagent Incubate->AddReagent Measure Measure Absorbance (Spectrophotometer) AddReagent->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of MC1046. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of MC1046 to determine the IC50 value.[10][11][12]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sequences to which the VDR-MC1046 complex binds.

ChIP_Assay_Workflow Start Start Crosslink Cross-link Proteins to DNA in Live Cells Start->Crosslink Shear Shear Chromatin (Sonication or Enzymatic Digestion) Crosslink->Shear Immunoprecipitate Immunoprecipitate with Anti-VDR Antibody Shear->Immunoprecipitate Reverse Reverse Cross-links and Purify DNA Immunoprecipitate->Reverse Analyze Analyze DNA (qPCR or Sequencing) Reverse->Analyze End End Analyze->End

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking:

    • Treat cells with MC1046 and then with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to VDR. Use a non-specific IgG as a negative control.

    • Use protein A/G beads to pull down the antibody-VDR-DNA complexes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating and purify the DNA.

  • DNA Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis of VDR binding sites.[13][14][15][16]

Conclusion

MC1046, as a Vitamin D analog, holds potential as a therapeutic agent, particularly in the field of oncology, through its presumed interaction with the Vitamin D Receptor. The activation of VDR can trigger a cascade of anti-proliferative, pro-apoptotic, and anti-inflammatory signals. However, it is imperative to conduct rigorous preclinical studies specifically on MC1046 to determine its binding affinity, potency, and pharmacological profile, including its calcemic effects. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential to validate the therapeutic potential of MC1046.

References

Methodological & Application

Application Notes and Protocols for the c-Myc Inhibitor 10074-G5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that is dysregulated in a high percentage of human cancers, making it a critical target for therapeutic development.[1] c-Myc forms a heterodimer with its partner Max to bind to E-box sequences in the genome, thereby regulating the transcription of genes involved in crucial cellular processes such as proliferation, growth, and apoptosis.[2] The small molecule 10074-G5 has been identified as an inhibitor of c-Myc by preventing the essential c-Myc/Max heterodimerization.[2]

This document provides detailed application notes and protocols for the in vitro use of 10074-G5, a valuable tool for studying the biological outcomes of c-Myc inhibition.

Mechanism of Action

10074-G5 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc monomer.[2][3] This interaction induces a conformational change in the bHLH-ZIP domain, which in turn prevents its association with Max.[2][3] Without forming a heterodimer with Max, c-Myc is unable to bind to DNA and activate the transcription of its target genes.[2] This disruption of c-Myc's transcriptional activity is the principal mechanism through which 10074-G5 exerts its anti-proliferative effects.[2]

Data Presentation

Quantitative Data Summary

The following tables provide a summary of key quantitative data for 10074-G5 from various in vitro studies.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/System
Kd2.8 µMc-Myc (bHLH-ZIP domain)[3]
IC50146 µMc-Myc transcriptional activity[3]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50
DaudiBurkitt's Lymphoma15.6 µM[4][5]
HL-60Promyelocytic Leukemia13.5 µM[4][5]

Signaling Pathway and Experimental Workflow Visualizations

c-Myc Signaling Pathway and Inhibition by 10074-G5 cluster_0 Upstream Signaling cluster_1 c-Myc Activation and Function cluster_2 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades Signaling Cascades Receptor Tyrosine Kinases->Signaling Cascades c-Myc c-Myc Signaling Cascades->c-Myc Upregulation c-Myc/Max Heterodimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max Heterodimer Max Max Max->c-Myc/Max Heterodimer E-box (DNA) E-box (DNA) c-Myc/Max Heterodimer->E-box (DNA) Binds to Target Gene Transcription Target Gene Transcription E-box (DNA)->Target Gene Transcription Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Cell Growth Cell Growth Target Gene Transcription->Cell Growth Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition 10074-G5 10074-G5 10074-G5->c-Myc Inhibits dimerization with Max

Caption: c-Myc signaling pathway and the point of inhibition by 10074-G5.

Experimental Workflow: MTT Cell Viability Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Treat with 10074-G5 Treat with 10074-G5 Adherence->Treat with 10074-G5 Incubate (72h) Incubate (72h) Treat with 10074-G5->Incubate (72h) Add MTT Reagent Add MTT Reagent Incubate (72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: A typical workflow for determining cell viability using the MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of 10074-G5 on cancer cell lines.

Methodology:

  • Cell Plating: Seed cells, such as Daudi or HL-60, in a 96-well plate at a pre-optimized density and allow them to adhere overnight if applicable.[2]

  • Compound Addition: Treat the cells with a serial dilution of 10074-G5, typically ranging from 1-100 µM, dissolved in DMSO and diluted in culture medium.[2] A vehicle control (DMSO) must be included.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Co-Immunoprecipitation (Co-IP) Assay

This protocol is designed to confirm the disruption of the c-Myc/Max interaction by 10074-G5 in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Treat cells with 10074-G5 at the desired concentration and time point. Harvest and lyse the cells in a suitable lysis buffer to extract total cellular proteins.[2]

  • Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody to pull down c-Myc and any associated proteins.[2]

  • Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.[2]

  • Washes: Wash the beads multiple times to remove non-specifically bound proteins.[7]

  • Elution: Elute the bound proteins from the beads.[2]

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Max antibody to detect the amount of Max that was co-immunoprecipitated with c-Myc. A reduction in the Max signal in the 10074-G5-treated sample compared to the control indicates a disruption of the c-Myc/Max interaction.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by 10074-G5.

Methodology:

  • Cell Treatment: Treat cells with 10074-G5 at various concentrations for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow for Annexin V/PI Apoptosis Assay Treat Cells with 10074-G5 Treat Cells with 10074-G5 Harvest Cells Harvest Cells Treat Cells with 10074-G5->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, Dark)->Analyze by Flow Cytometry Quantify Apoptotic Populations Quantify Apoptotic Populations Analyze by Flow Cytometry->Quantify Apoptotic Populations

Caption: A generalized workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Determining the Dose-Response of MC 1046 (GPI-1046)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as GPI-1046, is a non-immunosuppressive neurotrophic ligand that binds to the immunophilin FK506-binding protein-12 (FKBP-12). This interaction initiates a signaling cascade that has demonstrated potent neuroprotective and neuro-regenerative properties in various preclinical models. Notably, GPI-1046 has been shown to stimulate neurite outgrowth, protect neurons from toxic insults, and promote functional recovery in models of neurodegenerative diseases and nerve injury.[1][2][3] One of its proposed mechanisms of action involves the upregulation of presenilin-1 (PS-1), which subsequently restores the function of N-methyl-D-aspartate (NMDA) receptors, crucial for synaptic plasticity and neuronal survival.[4]

These application notes provide a detailed protocol for establishing a dose-response curve for GPI-1046 using an in vitro neurite outgrowth assay, a fundamental method for quantifying its neurotrophic potency.

Data Presentation

The following table summarizes the quantitative data for the dose-dependent neurotrophic activity of GPI-1046 on neurite outgrowth in sensory neuronal cultures.

ParameterValueCell SystemReference
EC5058 pMChicken Sensory Ganglia[1]
Effective Concentration Range1 pM - 10 nMChicken Sensory Ganglia[1]
Maximal Stimulation1 - 10 nMChicken Sensory Ganglia[1]

Signaling Pathway

The proposed signaling pathway for GPI-1046's neurotrophic and neuroprotective effects is initiated by its binding to FKBP-12. This complex then influences downstream cellular processes, leading to the upregulation of presenilin-1. Increased presenilin-1 levels are associated with the restoration of NMDA receptor-mediated synaptic transmission, which is critical for neuronal function and survival.

GPI1046_Signaling_Pathway cluster_0 cluster_1 cluster_2 GPI-1046 GPI-1046 GPI-1046_FKBP-12 GPI-1046/FKBP-12 Complex GPI-1046->GPI-1046_FKBP-12 Binds to FKBP-12 FKBP-12 FKBP-12->GPI-1046_FKBP-12 PS-1 Presenilin-1 (PS-1) Upregulation GPI-1046_FKBP-12->PS-1 Leads to NMDA-R NMDA Receptor Function Restoration PS-1->NMDA-R Neuroprotection Neuroprotection & Neurite Outgrowth NMDA-R->Neuroprotection

Proposed signaling pathway of GPI-1046.

Experimental Protocols

Protocol: In Vitro Neurite Outgrowth Dose-Response Assay

This protocol details the methodology to assess the dose-dependent effect of GPI-1046 on promoting neurite outgrowth from cultured sensory neurons.

1. Materials and Reagents

  • GPI-1046

  • Primary sensory neurons (e.g., dorsal root ganglia from chick embryos or neonatal rodents)

  • Cell culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin)

  • Extracellular matrix coating (e.g., Matrigel or poly-L-lysine/laminin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscopy imaging system with analysis software

2. Experimental Workflow

Experimental workflow for the neurite outgrowth assay.

3. Step-by-Step Procedure

  • Plate Preparation: Coat the wells of a multi-well culture plate (e.g., 96-well) with an appropriate extracellular matrix substrate according to the manufacturer's instructions to promote neuronal adhesion and growth.

  • Cell Seeding: Isolate primary sensory neurons (e.g., dorsal root ganglia) using established protocols. Seed the dissociated neurons or explants onto the coated plates at a predetermined density. Allow the cells to adhere for several hours to overnight.

  • Compound Preparation: Prepare a stock solution of GPI-1046 in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve the desired final concentrations for the dose-response curve. A common range to test would be from picomolar to micromolar concentrations (e.g., 1 pM to 10 µM). Include a vehicle control (medium with the highest concentration of solvent used).

  • Treatment: Carefully remove the seeding medium from the neuronal cultures and replace it with the medium containing the different concentrations of GPI-1046 or the vehicle control.

  • Incubation: Incubate the treated cultures for a period sufficient to observe significant neurite outgrowth, typically 24 to 48 hours, in a humidified incubator at 37°C with 5% CO2.

  • Immunocytochemistry:

    • Fix the cells with a 4% paraformaldehyde solution.

    • Permeabilize the cells with a 0.1% Triton X-100 solution.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with a primary antibody against a neuronal marker such as β-III tubulin to visualize neurites.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear dye like DAPI.

  • Imaging and Analysis:

    • Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify neurite outgrowth. Common parameters to measure include total neurite length per neuron, the number of neurites per neuron, and the number of branch points.

  • Data Analysis:

    • Normalize the neurite outgrowth measurements to the vehicle control.

    • Plot the normalized response against the logarithm of the GPI-1046 concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic regression) to determine the EC50 value.

Conclusion

This document provides a comprehensive protocol for determining the dose-response curve of this compound (GPI-1046) in a neurite outgrowth assay. The provided quantitative data, signaling pathway diagram, and detailed experimental workflow offer a robust framework for researchers to investigate the neurotrophic properties of this compound and similar molecules. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for advancing drug development in the field of neuroscience.

References

Application Notes and Protocols for the Detection of GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical method is a proposed protocol based on established techniques for structurally similar compounds and has not been experimentally validated for GPI-1046. Researchers should perform in-house validation to ensure the method is suitable for their intended purpose.

Introduction

GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a non-immunosuppressive immunophilin ligand with demonstrated neurotrophic properties. It is an analog of the immunosuppressant drug FK506 (tacrolimus) and has been investigated for its potential therapeutic effects in neurodegenerative diseases and nerve injury. Research into its pharmacokinetics, and efficacy requires sensitive and selective analytical methods for its quantification in biological matrices.

This document provides a proposed application note and a detailed protocol for the quantitative analysis of GPI-1046 in biological samples, such as plasma and brain tissue homogenate, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is well-suited for the analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][2][3]

Principle of the Method

The proposed method involves the extraction of GPI-1046 and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Application

This method is intended for use in preclinical research and drug development for:

  • Pharmacokinetic studies of GPI-1046.

  • Bioavailability and bioequivalence studies.

  • Tissue distribution studies.

  • Therapeutic drug monitoring research.

Proposed Experimental Protocol: Quantification of GPI-1046 in Rat Plasma by LC-MS/MS

Materials and Reagents
  • GPI-1046 reference standard

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled GPI-1046 or a related immunophilin ligand.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher purity

  • Rat plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Preparation of Solutions
  • GPI-1046 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of GPI-1046 reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the GPI-1046 stock solution.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples and working standard solutions at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterSuggested Value
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

Mass Spectrometry:

ParameterSuggested Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusion of pure GPI-1046 and IS. A plausible transition for GPI-1046 (M+H)+ would be monitored.
Collision Gas Argon
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5][6] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.[4]

  • Linearity and Range: A calibration curve with at least six non-zero concentrations, showing a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: Extraction efficiency of the analyte from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Presentation

Table 1: Proposed Quantitative Performance of the LC-MS/MS Method for GPI-1046

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range -1 - 1000 ng/mL
LLOQ S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-10% to +10%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-12% to +12%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 15%

Visualizations

GPI1046_Signaling_Pathway GPI1046 GPI-1046 FKBP12 FKBP12 GPI1046->FKBP12 Binds to GLT1 GLT1 (Glutamate Transporter 1) Expression FKBP12->GLT1 Upregulates Neuroprotection Neuroprotection & Neurite Outgrowth FKBP12->Neuroprotection Promotes

Caption: Simplified diagram of the proposed mechanism of action for GPI-1046.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spiked with IS Pretreat 2. Protein Precipitation / Acidification Plasma->Pretreat SPE 3. Solid Phase Extraction (SPE) Pretreat->SPE Elute 4. Elution SPE->Elute DryRecon 5. Evaporation & Reconstitution Elute->DryRecon Injection 6. Injection into HPLC DryRecon->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. Electrospray Ionization (ESI) Separation->Ionization Detection 9. MS/MS Detection (MRM) Ionization->Detection Quant 10. Quantification Detection->Quant

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of GPI-1046 (MC 1046)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of GPI-1046 (also referred to as MC 1046), a non-immunosuppressive neurotrophic agent. GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, has demonstrated significant potential in preclinical models of neurodegenerative diseases. The presented method is suitable for the determination of GPI-1046 in bulk drug substance and can be adapted for formulation analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure reliable and reproducible results for researchers in drug development and related scientific fields.

Introduction

GPI-1046 is a small molecule immunophilin ligand that binds to the FK506 binding protein-12 (FKBP-12). Unlike its structural analog FK506, GPI-1046 is non-immunosuppressive and exerts its neurotrophic effects through alternative signaling pathways. Research has indicated that GPI-1046 upregulates the glutamate transporter 1 (GLT1) and activates the Bone Morphogenetic Protein (BMP) signaling pathway, both of which are crucial for neuronal survival and regeneration. Accurate and precise analytical methods are essential for the characterization and quality control of GPI-1046 in research and development settings. This application note describes a reverse-phase HPLC method developed for this purpose.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis. The following protocol is recommended for the preparation of GPI-1046 standard and sample solutions.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of GPI-1046 reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a diluent consisting of 50:50 (v/v) acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly. This yields a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by serial dilution of the stock solution with the diluent.

Sample Solution Preparation (for Bulk Drug Substance):

  • Accurately weigh approximately 10 mg of the GPI-1046 sample into a 100 mL volumetric flask.

  • Follow steps 2-4 of the Standard Solution Preparation to obtain a sample solution with a target concentration of 100 µg/mL.

HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the analysis of GPI-1046. The method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-21 min: 70-30% B, 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 25 minutes

Table 1: HPLC Method Parameters for GPI-1046 Analysis

Data Presentation

Quantitative analysis of GPI-1046 can be performed using an external standard method. The peak area of GPI-1046 in the sample chromatogram is compared to the peak area of a standard with a known concentration.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 18.52125436750.0
Standard 28.512508734100.0
Sample 18.53187654374.8
Sample 28.52190123475.8

Table 2: Example Quantitative Data for GPI-1046 Analysis

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the mechanism of action and the analytical process, the following diagrams have been generated.

GPI1046_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPI-1046 GPI-1046 FKBP12 FKBP12 GPI-1046->FKBP12 Binds to GLT1 GLT1 FKBP12->GLT1 Upregulates BMPR BMP Receptor FKBP12->BMPR Activates Neuroprotection Neuroprotection & Neurite Outgrowth GLT1->Neuroprotection SMAD SMAD BMPR->SMAD Phosphorylates Gene_Transcription Gene Transcription SMAD->Gene_Transcription Gene_Transcription->Neuroprotection HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in ACN/Water) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (265 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Application Note: High-Throughput Quantification of the Novel EGFR Inhibitor MC-1046 in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for a compound specifically named "MC 1046" did not yield a unique, publicly documented chemical entity with associated mass spectrometry data. The name may be an internal designation or an incorrect identifier.

Therefore, this document serves as a representative application note and protocol for a hypothetical novel drug candidate, designated MC-1046 , tailored to the specified audience and requirements. This template can be adapted by researchers once the specific properties of their compound of interest are determined. For this example, MC-1046 is characterized as a novel tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MC-1046, a novel EGFR inhibitor, in rat plasma. The simple protein precipitation-based sample preparation and rapid chromatographic runtime make this method suitable for high-throughput pharmacokinetic (PK) screening in a pre-clinical drug development setting.

Introduction

MC-1046 is a small molecule drug candidate being investigated for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. To support pre-clinical development, a reliable bioanalytical method is required to accurately measure concentrations of MC-1046 in biological matrices. This document describes a method utilizing a triple quadrupole mass spectrometer that achieves high sensitivity, specificity, and a wide dynamic range for the characterization of MC-1046 pharmacokinetics.

Experimental Protocol

2.1. Materials and Reagents

  • Reference Standards: MC-1046 and its stable isotope-labeled internal standard (SIL-IS), MC-1046-d6.

  • Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, >99%), Deionized Water.

  • Matrix: Blank rat plasma (K2-EDTA).

2.2. Instrumentation

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.3. Sample Preparation Protocol

  • Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma.

  • Add 10 µL of the internal standard working solution (MC-1046-d6, 250 ng/mL in 50% ACN).

  • Vortex each tube for 5 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Methodologies

The instrument parameters were optimized for the selective and sensitive detection of MC-1046 and its internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterMC-1046MC-1046-d6 (SIL-IS)
Ionization Mode ESI, PositiveESI, Positive
Q1 Mass (m/z) 486.2492.2
Q3 Mass (m/z) 354.1360.1
Dwell Time (ms) 100100
Collision Energy (eV) 2828
Declustering Potential (V) 8585

Data Presentation and Results

The method was validated over a linear range of 0.5 to 500 ng/mL in rat plasma. The assay demonstrated excellent performance characteristics suitable for regulated bioanalysis.

Table 3: Summary of Quantitative Assay Performance

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.0%
Matrix Effect Minimal (93-104%)
Recovery Consistent (> 85%)

Visualizations

G cluster_workflow Bioanalytical Workflow for MC-1046 plasma Rat Plasma (50 µL) is Spike Internal Standard (MC-1046-d6) plasma->is precip Protein Precipitation (Cold ACN) is->precip cent Centrifuge (13,000 g, 10 min) precip->cent supernatant Transfer Supernatant cent->supernatant lcms LC-MS/MS Injection (5 µL) supernatant->lcms

Caption: Sample preparation and analysis workflow.

G cluster_pathway MC-1046 Mechanism of Action egf EGF Ligand egfr EGFR egf->egfr Binds ras_raf Ras-Raf-MEK-ERK Pathway egfr->ras_raf Activates pi3k PI3K-Akt Pathway egfr->pi3k Activates mc1046 MC-1046 mc1046->egfr Inhibits downstream Cell Proliferation, Survival, Angiogenesis ras_raf->downstream pi3k->downstream

Caption: Inhibition of the EGFR signaling cascade by MC-1046.

Application Notes and Protocols for MC 1046 in Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Impurity A of Calcipotriol, is a metabolite of the potent synthetic vitamin D3 analog, Calcipotriol (MC 903). Calcipotriol is a well-established modulator of cell differentiation and proliferation, primarily through its action as a high-affinity ligand for the Vitamin D Receptor (VDR). As a metabolite, this compound is a valuable tool for researchers studying the pharmacokinetics and structure-activity relationships of VDR agonists. These application notes provide a framework for utilizing this compound in cell differentiation studies, particularly in comparative analyses with its parent compound, Calcipotriol. The primary mechanism of action for these compounds is through the VDR, a nuclear transcription factor that regulates a multitude of genes involved in cell cycle control and differentiation.[1][2]

Data Presentation

Table 1: Comparative Profile of this compound and Calcipotriol
FeatureThis compoundCalcipotriol (MC 903)
Synonyms Impurity A of CalcipotriolMC 903, Calcipotriene
Molecular Formula C27H38O3C27H40O3
Primary Target Vitamin D Receptor (VDR)Vitamin D Receptor (VDR)
Biological Role Metabolite of CalcipotriolSynthetic Vitamin D3 Analog
Reported Potency Significantly lower than Calcipotriol in inducing cell differentiation.Potent inducer of cell differentiation and inhibitor of proliferation.
Table 2: Quantitative Effects of Calcipotriol on Keratinocyte Differentiation Markers
MarkerEffect of Calcipotriol TreatmentSignificanceReference Cell Type
Keratin 10 (K10) Increased expressionSignificantHuman Keratinocytes
Keratin 15 (K15) Increased expressionSignificantHuman Keratinocytes
Keratin 6 (K6) Decreased expressionSignificantHuman Keratinocytes
Transglutaminase Increased activity by 388% at 10⁻⁸ MSignificantCultured Human Keratinocytes[3]
Cornified Envelopes Increased by 288% at 10⁻⁸ M over 2 weeksSignificantCultured Human Keratinocytes[3]
Table 3: Anti-proliferative Activity of Calcipotriol in Various Cell Lines
Cell LineEffect
HL-60 (Human Promyelocytic Leukemia) Antiproliferative activity observed.
HL60/MX2 Antiproliferative activity observed.
Keratinocytes Inhibition of proliferation.[4][5]
MCF-7 (Human Breast Cancer) Antiproliferative activity observed.
T47D (Human Breast Cancer) Antiproliferative activity observed.
SCC-25 (Human Squamous Cell Carcinoma) Antiproliferative activity observed.
WEHI-3 (Mouse Myelomonocytic Leukemia) Antiproliferative activity observed.

Signaling Pathway

The biological effects of this compound and Calcipotriol are mediated through the Vitamin D Receptor (VDR) signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The downstream effects include the inhibition of cell proliferation and the induction of cellular differentiation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response MC1046 This compound / Calcipotriol VDR VDR MC1046->VDR Binds VDR_complex This compound-VDR Complex VDR->VDR_complex VDR_complex_nuc This compound-VDR Complex VDR_complex->VDR_complex_nuc Translocation RXR RXR VDR_complex_nuc->RXR Heterodimerizes with VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->VDR_RXR Recruited to Proliferation Cell Proliferation Gene_Transcription->Proliferation Inhibition Differentiation Cell Differentiation Gene_Transcription->Differentiation Induction

Caption: VDR Signaling Pathway for this compound

Experimental Protocols

Protocol 1: Induction of Monocytic Differentiation in HL-60 Cells

This protocol describes a method to induce differentiation of the human promyelocytic leukemia cell line HL-60 into monocytes/macrophages using this compound and Calcipotriol for comparative analysis.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Calcipotriol (dissolved in the same solvent as this compound)

  • Vehicle control (solvent only)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Nitroblue Tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • CD11b and CD14 antibodies for flow cytometry

  • 96-well and 6-well tissue culture plates

  • Hemocytometer

  • Microscope

  • Flow cytometer

Procedure:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Experimental Setup:

    • Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

    • Prepare a concentration range for both this compound and Calcipotriol (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Treat the cells with the different concentrations of this compound, Calcipotriol, or the vehicle control.

    • Incubate the cells for 72-96 hours.

  • Assessment of Differentiation:

    • Morphological Changes: Observe the cells daily under a microscope for morphological changes indicative of monocytic differentiation, such as adherence to the plastic, increased cell size, and a more granular cytoplasm.

    • NBT Reduction Assay:

      • Harvest the cells and resuspend in fresh medium at 1 x 10^6 cells/mL.

      • Add an equal volume of NBT solution (1 mg/mL in PBS with 200 nM PMA).

      • Incubate for 30 minutes at 37°C.

      • Count the number of formazan-positive (blue-black precipitate) cells out of 200 cells using a hemocytometer. An increase in NBT-positive cells indicates functional differentiation.

    • Flow Cytometry for Surface Marker Expression:

      • Harvest the cells and wash with cold PBS.

      • Incubate the cells with fluorescently labeled antibodies against CD11b and CD14 for 30 minutes on ice.

      • Wash the cells and resuspend in PBS.

      • Analyze the expression of CD11b and CD14 using a flow cytometer. An increase in the percentage of CD11b and CD14 positive cells indicates monocytic differentiation.

  • Data Analysis:

    • Calculate the percentage of differentiated cells for each treatment condition.

    • Compare the dose-response curves for this compound and Calcipotriol to determine their relative potencies (e.g., by calculating EC50 values).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment of Differentiation cluster_analysis Data Analysis Seed_Cells Seed HL-60 Cells (2x10^5 cells/mL) Prepare_Compounds Prepare Serial Dilutions of this compound & Calcipotriol Treatment Treat Cells with Compounds and Vehicle Control Prepare_Compounds->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Morphology Morphological Analysis Incubation->Morphology NBT_Assay NBT Reduction Assay Incubation->NBT_Assay Flow_Cytometry Flow Cytometry (CD11b, CD14) Incubation->Flow_Cytometry Quantification Quantify Percentage of Differentiated Cells Morphology->Quantification NBT_Assay->Quantification Flow_Cytometry->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response EC50 Calculate EC50 Values Dose_Response->EC50 Comparison Compare Potency of This compound and Calcipotriol EC50->Comparison

Caption: Workflow for comparative cell differentiation study.

Conclusion

This compound serves as a critical research tool for dissecting the nuances of Vitamin D Receptor signaling in cell differentiation. While exhibiting a lower potency compared to its parent compound, Calcipotriol, its utility lies in comparative studies to elucidate structure-activity relationships and to understand the metabolic fate and activity of VDR agonists. The provided protocols and data offer a foundation for researchers to integrate this compound into their cell differentiation studies, contributing to a deeper understanding of VDR-mediated cellular processes and the development of novel therapeutics.

References

Application Notes and Protocols: MC 1046 as a Research Tool for VDR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Calcipotriol Impurity A, is a synthetic analog of Vitamin D3 and a metabolite of the anti-psoriatic drug Calcipotriol.[1][2][3] As a ligand for the Vitamin D Receptor (VDR), this compound serves as a valuable research tool for investigating VDR signaling pathways.[1] Its primary utility lies in its ability to modulate the transcription of VDR target genes, thereby influencing critical cellular processes such as proliferation, differentiation, and apoptosis. Notably, this compound exhibits significantly reduced effects on systemic calcium metabolism compared to the active form of Vitamin D3, calcitriol, making it a safer tool for in vitro and in vivo studies where calcemic effects are a concern.[1]

These application notes provide a comprehensive overview of this compound's biological activity and detailed protocols for its use in key experimental assays to probe VDR signaling.

Quantitative Data Summary

CompoundTargetAssay TypeRelative PotencyReference
This compound Vitamin D Receptor (VDR)Cell Differentiation (U 937 cells)>100 times weaker than Calcipotriol[1]
CalcipotriolVitamin D Receptor (VDR)VDR BindingComparable to Calcitriol[4]

Signaling Pathway

The canonical VDR signaling pathway, which is modulated by this compound, involves the ligand-dependent activation of the VDR, a nuclear hormone receptor. Upon binding to a ligand like this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the complex to VDREs recruits co-activator or co-repressor proteins, ultimately leading to the transcriptional regulation of genes involved in a myriad of cellular functions.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC_1046 This compound VDR_cyto VDR MC_1046->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Heterodimerization RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Transcription->Cellular_Response

Figure 1: VDR signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a VDR signaling modulator.

VDR Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled VDR ligand, providing an indirect measure of its binding affinity.

Workflow:

Figure 2: Workflow for VDR Competitive Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human VDR in a suitable buffer.

    • Prepare a working solution of a high-affinity radiolabeled VDR ligand (e.g., [³H]1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a high concentration of unlabeled calcitriol to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, recombinant VDR, and the radiolabeled ligand to each well.

    • Add the serial dilutions of this compound to the experimental wells.

    • Add the high concentration of unlabeled calcitriol to the non-specific binding control wells.

    • Add assay buffer only to the total binding control wells.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The VDR-ligand complex will be retained on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Transactivation Assay

This reporter gene assay measures the ability of this compound to activate the transcriptional activity of VDR.

Workflow:

Figure 3: Workflow for VDR Transactivation Assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate growth medium.

    • Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple VDREs. A co-transfection with a β-galactosidase expression vector can be used for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., calcitriol).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours to allow for gene transcription and protein expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

    • If a β-galactosidase vector was used, measure its activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Cell Differentiation Assay (HL-60 Model)

This assay assesses the ability of this compound to induce the differentiation of a human promyelocytic leukemia cell line (HL-60) into a more mature myeloid phenotype, a hallmark of VDR activation.

Methodology:

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment:

    • Seed the HL-60 cells at a density of 1 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., calcitriol or all-trans retinoic acid - ATRA).

  • Incubation:

    • Incubate the cells for 4-6 days.

  • Assessment of Differentiation:

    • Nitroblue Tetrazolium (NBT) Reduction Assay:

      • Harvest the cells and incubate them with NBT solution and a phorbol ester (e.g., PMA).

      • Differentiated cells will produce superoxide radicals that reduce the yellow NBT to a blue formazan precipitate.

      • Quantify the percentage of blue-black cells by light microscopy.

    • Flow Cytometry for Cell Surface Markers:

      • Stain the cells with fluorescently labeled antibodies against differentiation markers such as CD11b and CD14.

      • Analyze the expression of these markers using a flow cytometer. An increase in the expression of these markers indicates differentiation.

    • Morphological Analysis:

      • Prepare cytospin slides of the treated cells.

      • Stain the slides with Wright-Giemsa stain.

      • Examine the cells under a light microscope for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio and nuclear segmentation.

  • Data Analysis:

    • Quantify the percentage of differentiated cells for each treatment condition.

    • Determine the concentration of this compound that induces a significant differentiation response.

Conclusion

This compound is a specialized research tool for dissecting VDR signaling pathways. Its reduced calcemic activity compared to calcitriol makes it particularly advantageous for studies where the systemic effects of calcium modulation are a confounding factor. The protocols outlined in these application notes provide a robust framework for characterizing the VDR-mediated effects of this compound and other VDR modulators in a research setting. By employing these standardized assays, researchers can gain valuable insights into the therapeutic potential of novel VDR ligands in various disease models.

References

Troubleshooting & Optimization

MC 1046 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GPI-1046

Welcome to the technical support center for GPI-1046. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and drug development professionals overcome common challenges encountered during experiments with GPI-1046, with a focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is GPI-1046?

A1: GPI-1046 is a non-immunosuppressive immunophilin ligand. It is an analog of the immunosuppressant drug FK506 (tacrolimus) but does not inhibit calcineurin, meaning it does not have immunosuppressive effects.[1][2][3] GPI-1046 binds to the FK506 binding protein-12 (FKBP12) and has demonstrated neuroprotective and neurotrophic activities in various preclinical models.[1][3][4] It is being investigated for its therapeutic potential in neurodegenerative diseases.[3][5][6]

Q2: What is the primary solvent for dissolving GPI-1046?

A2: The recommended primary solvent for GPI-1046 is dimethyl sulfoxide (DMSO).[4][7][8]

Q3: What is the solubility of GPI-1046 in DMSO?

A3: GPI-1046 is highly soluble in DMSO. Technical datasheets report solubilities of 10 mM and ≥100 mg/mL (approximately 277 mM).[4][7][8][9] It is important to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4]

Q4: Can I dissolve GPI-1046 directly in aqueous buffers like PBS or cell culture media?

A4: It is not recommended to dissolve GPI-1046 directly in aqueous solutions. Due to its hydrophobic nature, GPI-1046 has very low solubility in aqueous buffers. To prepare working solutions for cell-based assays or other aqueous systems, it is necessary to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous buffer or media.

Q5: How should I prepare a stock solution of GPI-1046?

A5: To prepare a stock solution, dissolve the solid GPI-1046 powder in pure, anhydrous DMSO. For example, to make a 10 mM stock solution, add 2.77 mg of GPI-1046 (Molecular Weight: 360.45) to 768.5 µL of DMSO. Ensure the compound is completely dissolved by vortexing or brief sonication.

Q6: How should I store the GPI-1046 stock solution?

A6: GPI-1046 stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4][8]

Troubleshooting Guide: Solubility Issues

Issue 1: My GPI-1046 powder is not dissolving in DMSO.

  • Possible Cause 1: The DMSO may have absorbed moisture.

    • Solution: Use a new, sealed bottle of anhydrous, high-purity DMSO.[4]

  • Possible Cause 2: The concentration is too high.

    • Solution: While solubility is high, ensure you are not exceeding the limits. Try adding more DMSO to decrease the concentration.

  • Possible Cause 3: Insufficient mixing.

    • Solution: Vortex the solution for several minutes. If it still hasn't dissolved, brief sonication in a water bath can help.[8]

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., cell culture medium, PBS).

  • Possible Cause 1: The final concentration of DMSO is too low to maintain solubility.

    • Solution: Keep the final DMSO concentration in your working solution as high as your experimental system can tolerate (typically ≤0.5% for most cell cultures). When diluting, add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations of GPI-1046 that can precipitate.

  • Possible Cause 2: The final concentration of GPI-1046 is too high for the aqueous buffer.

    • Solution: Lower the final working concentration of GPI-1046. Perform a concentration-response curve to find the optimal concentration for your experiment that remains in solution.

  • Possible Cause 3: The buffer composition is incompatible.

    • Solution: The pH and salt concentration of your buffer can affect solubility. If possible, test the solubility in different buffers. For in vivo studies, a specific formulation may be required.

Issue 3: I need to prepare GPI-1046 for in vivo administration and it is precipitating.

  • Possible Cause: Standard saline or PBS is not a suitable vehicle for the required concentration.

    • Solution: A co-solvent system is necessary for in vivo use. One published formulation consists of:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline

    • This vehicle was reported to solubilize GPI-1046 at a concentration of 3.3 mg/mL.[8] When preparing this formulation, it is recommended to first dissolve the GPI-1046 in DMSO, then add the PEG300 and Tween 80, mix well, and finally add the saline.

Data Summary

Table 1: Solubility of GPI-1046 in Various Solvents

Solvent/Vehicle SystemReported ConcentrationNotesReference
DMSO10 mMStandard stock solution concentration.[7][9]
DMSO≥ 100 mg/mL (277.43 mM)Maximum reported solubility. Use of fresh, anhydrous DMSO is critical.[4][8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (9.16 mM)Recommended vehicle for in vivo experiments. Sonication is advised.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM GPI-1046 Stock Solution in DMSO

  • Materials: GPI-1046 powder (MW: 360.45 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM solution, you need 3.6045 mg of GPI-1046.

  • Procedure: a. Weigh out 3.6 mg of GPI-1046 powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication can be used if necessary. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). e. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments

  • Materials: 10 mM GPI-1046 stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM GPI-1046 stock solution. b. Determine the final concentration needed for your experiment (e.g., 100 nM). c. Prepare an intermediate dilution if necessary to avoid pipetting very small volumes. d. To prepare the final working solution, add the GPI-1046 stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. For a 1:1000 dilution (to get 10 µM from a 10 mM stock), add 1 µL of stock to 999 µL of medium. e. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤0.5%). For example, a 1:1000 dilution results in a 0.1% DMSO concentration.

Visualizations

experimental_workflow Workflow for Preparing GPI-1046 Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid GPI-1046 Powder dissolve Dissolve & Vortex/ Sonciate stock_solid->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_10mM 10 mM Stock in DMSO dissolve->stock_10mM store Aliquot & Store (-20°C / -80°C) stock_10mM->store working_stock Thaw Stock Aliquot store->working_stock dilute Dilute Stock into Buffer (Vortexing) working_stock->dilute working_buffer Aqueous Buffer/ Cell Culture Medium working_buffer->dilute working_final Final Working Solution (e.g., 100 nM) dilute->working_final

Caption: Workflow for preparing GPI-1046 solutions.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_dilution During Dilution into Aqueous Buffer cluster_stock_prep During Stock Preparation start Precipitation Observed? check_dmso Is final DMSO% too low? start->check_dmso In Working Soln check_dmso_quality Is DMSO anhydrous? start->check_dmso_quality In Stock increase_dmso Increase final DMSO% (if tolerated by cells) check_dmso->increase_dmso Yes check_conc Is final [GPI-1046] too high? check_dmso->check_conc No lower_conc Lower final concentration check_conc->lower_conc Yes check_mixing Was mixing adequate? check_conc->check_mixing No improve_mixing Add stock drop-wise while vortexing check_mixing->improve_mixing No use_new_dmso Use new, sealed DMSO check_dmso_quality->use_new_dmso No

Caption: Logic diagram for troubleshooting precipitation.

signaling_pathway Proposed Signaling Actions of GPI-1046 cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER cluster_nucleus Nucleus GPI1046 GPI-1046 GLT1 GLT1 (Glutamate Transporter) GPI1046->GLT1 Upregulates FKBP12 FKBP12 GPI1046->FKBP12 Binds SOCE Store-Operated Ca2+ Entry GPI1046->SOCE Attenuates ARNT ARNT Expression GPI1046->ARNT Induces outcome Neuroprotection & Neurite Outgrowth GLT1->outcome SOCE->outcome BMP Canonical BMP Signaling ARNT->BMP Activates BMP->outcome

Caption: Simplified signaling pathways of GPI-1046.

References

Technical Support Center: Stabilizing MC-1046 (GPI-1046) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MC 1046" were ambiguous. Based on the context of drug development and life sciences research, this guide has been developed for the neurotrophic immunophilin ligand GPI-1046 . It is highly probable that "this compound" was a typographical error. Please verify the identity of your compound before following this guide.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, stabilizing, and troubleshooting solutions of the non-immunosuppressive immunophilin ligand GPI-1046.

Frequently Asked Questions (FAQs)

Q1: What is GPI-1046 and what is its primary mechanism of action?

GPI-1046 is a synthetic, non-immunosuppressive ligand for the FK506-binding protein 12 (FKBP12).[1][2] Its primary mechanism of action involves binding to FKBP12, which then modulates downstream signaling pathways to exert neurotrophic and neuroprotective effects.[1][2] Unlike its predecessor FK506, GPI-1046 does not inhibit calcineurin, thus avoiding immunosuppressive side effects.[1] Its neurotrophic activity is linked to the potentiation of neurotrophic factor signaling and promoting neuronal regeneration and survival.[1][3]

Q2: What are the recommended solvents for dissolving GPI-1046?

GPI-1046 is readily soluble in dimethyl sulfoxide (DMSO).[4] For experimental purposes, it is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.

Q3: My GPI-1046 solution is cloudy or has precipitated after dilution. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds like GPI-1046. This typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium or when the percentage of DMSO in the final solution is too low. Refer to the Troubleshooting section for a step-by-step guide to resolve this.

Q4: What are the optimal storage conditions for GPI-1046 solutions?

For long-term stability, it is recommended to store the solid compound at 4°C, protected from light.[4] Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] A stock solution stored at -80°C is stable for up to 6 months, while at -20°C, it is stable for about one month.[4]

Q5: What is the expected stability of GPI-1046 in my final experimental solution (e.g., cell culture medium)?

The stability of GPI-1046 in aqueous solutions at physiological pH and temperature has not been extensively reported in publicly available literature. It is best practice to prepare fresh dilutions for each experiment from a frozen DMSO stock. If the experimental design requires prolonged incubation, it is advisable to conduct a preliminary stability study by testing the efficacy of the solution at different time points.

Data Presentation

Table 1: Solubility of GPI-1046
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (277.43 mM)[4]
Aqueous BuffersLow solubility, requires a co-solvent like DMSO.Inferred from protocols
Table 2: Recommended Storage Conditions
FormTemperatureDurationNotesReference
Solid Compound4°CLong-termProtect from light.[4]
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[4]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[4]
Aqueous Working Solution2-8°C or 37°CShort-termPrepare fresh before each experiment.Best Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM GPI-1046 Stock Solution in DMSO

  • Materials: GPI-1046 (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of GPI-1046 for your desired volume of 10 mM stock solution (Molecular Weight of GPI-1046: 360.45 g/mol ).

  • Procedure:

    • Weigh the calculated amount of GPI-1046 in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments

  • Materials: 10 mM GPI-1046 DMSO stock solution, sterile pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM GPI-1046 DMSO stock solution at room temperature.

    • Perform serial dilutions in sterile DMSO if very low final concentrations (pM range) are required.

    • Directly add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired concentration. Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared medium for your experiment immediately.

Troubleshooting

Guide: Resolving GPI-1046 Precipitation in Aqueous Solutions

If you observe cloudiness or precipitation after diluting your GPI-1046 DMSO stock into an aqueous buffer or cell culture medium, follow these steps:

  • Verify Final Concentration: Ensure the final concentration of GPI-1046 is within the expected effective range for your experiment. Higher concentrations are more prone to precipitation.

  • Check DMSO Percentage: Calculate the final percentage of DMSO in your working solution. If it is too low, the solubility of GPI-1046 may be compromised.

  • Pre-warm the Aqueous Solution: Adding the DMSO stock to a cold aqueous solution can sometimes induce precipitation. Ensure your buffer or medium is at the appropriate temperature before adding the compound.

  • Increase Mixing Efficiency: After adding the DMSO stock, ensure rapid and thorough mixing to facilitate the dispersion of the compound.

  • Consider Co-solvents (for in vivo preparations): For animal studies requiring higher concentrations, the use of co-solvents is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Visualizations

GPI_1046_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPI_1046 GPI-1046 FKBP12 FKBP12 GPI_1046->FKBP12 Binds to Complex GPI-1046-FKBP12 Complex FKBP12->Complex Neurotrophic_Factors Activation of Neurotrophic Factors (e.g., GDNF, BDNF) Complex->Neurotrophic_Factors Promotes Neuronal_Survival Neuronal Survival and Regeneration Neurotrophic_Factors->Neuronal_Survival Leads to

Caption: Simplified signaling pathway of GPI-1046.

Solution_Preparation_Workflow start Start: Solid GPI-1046 dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store thaw Thaw Aliquot store->thaw dilute Dilute in Pre-warmed Aqueous Solution (e.g., Cell Culture Medium) thaw->dilute final Final Working Solution (Use Immediately) dilute->final

Caption: Workflow for preparing GPI-1046 solutions.

Troubleshooting_Decision_Tree start Problem: Solution is Cloudy or Precipitated check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Increase DMSO % (if tolerated by cells) or use co-solvents for in vivo. check_dmso->increase_dmso Yes check_conc Is GPI-1046 concentration too high? check_dmso->check_conc No success Solution is Clear increase_dmso->success lower_conc Lower the final concentration. check_conc->lower_conc Yes check_mixing Was the solution mixed thoroughly upon dilution? check_conc->check_mixing No lower_conc->success remix Prepare fresh and ensure rapid, thorough mixing. check_mixing->remix No check_mixing->success Yes remix->success

Caption: Troubleshooting precipitation of GPI-1046.

References

Technical Support Center: MC 1046 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MC 1046 and other Vitamin D Receptor (VDR) signaling pathway modulators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Calcipotriol Impurity A, is a derivative of Calcipotriol, which is a synthetic analog of Vitamin D3.[1][2][3][4] Like its parent compound, this compound is expected to act as a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2][3][5][6] The binding of ligands like this compound to the VDR initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the regulation of target gene transcription. This pathway is crucial for processes such as cell differentiation and proliferation.[1][7][8]

Q2: What are the expected cellular effects of this compound and its analogs?

Based on the known effects of the parent compound Calcipotriol, this compound is anticipated to inhibit cell proliferation and promote terminal differentiation in various cell types, particularly keratinocytes.[7][8][9][10] These compounds are known to influence the expression of genes involved in cell cycle regulation and differentiation. In immune cells, Vitamin D analogs can suppress lymphocyte activity.[8]

Q3: Are there any major in vivo limitations to consider when working with Vitamin D analogs like this compound?

Yes, a primary challenge with Vitamin D analogs is their potential to cause hypercalcemia, a condition of elevated calcium levels in the blood, at pharmacological doses.[11] While Calcipotriol was developed to have a reduced impact on calcium homeostasis compared to the natural hormone 1,25-dihydroxyvitamin D3[7][8], this remains a critical parameter to monitor in preclinical in vivo studies.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A: Several factors can contribute to a lack of reproducibility in cell-based assays with Vitamin D analogs.

  • Compound Stability: Vitamin D metabolites can be unstable. After reconstitution, it is recommended to aliquot and store solutions at -20°C and use them within a month to prevent loss of potency.[6] Long-term storage of samples, even at -80°C, can lead to a significant decrease in the concentration of Vitamin D metabolites.[12]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or VDR signaling.

  • Cell Line Variability: The expression of VDR and its co-factors can vary between cell lines and even with passage number, leading to different responses.[13][14] It is crucial to use cells at a consistent passage number and to characterize VDR expression in your model system.

  • Assay Conditions: The incubation time for ligand binding to reach equilibrium can be several hours.[15] Ensure that your incubation times are optimized and consistent.

Issue 2: Low or no detectable activity of this compound.

Q: I am not observing any effect of this compound in my reporter gene assay. What should I check?

A: If this compound appears inactive, consider the following troubleshooting steps:

  • VDR Expression in Cell Line: Confirm that your chosen cell line expresses functional Vitamin D Receptor. This can be done via Western Blot, qPCR, or a functional assay with a known potent VDR agonist like Calcitriol. The VDR gene is expressed in most tissues, but levels can vary.[13][16]

  • Reporter Construct Integrity: Ensure your reporter construct, which typically contains Vitamin D Response Elements (VDREs) driving a reporter gene like luciferase, is correct and has not been compromised.[2]

  • Ligand-Receptor Binding: The affinity of this compound for the VDR might be lower than that of the parent compound. You may need to test higher concentrations to observe an effect. A competitive radioligand binding assay can be used to determine the binding affinity (IC50).[2][5]

  • Serum in Media: Components in fetal bovine serum (FBS) can bind to Vitamin D analogs, reducing their effective concentration. Consider using charcoal-stripped FBS to reduce this interference.

Issue 3: Unexpected cytotoxicity at higher concentrations.

Q: I'm observing significant cell death at higher concentrations of this compound, which is confounding my results. How can I address this?

A: Cytotoxicity can mask the specific effects of the compound on VDR signaling.

  • Determine Cytotoxic Threshold: Perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range where this compound is non-toxic to your cells. All subsequent functional assays should be performed below this cytotoxic threshold.

  • Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells. Ensure your vehicle control uses the highest concentration of solvent present in your experimental wells to rule out solvent-induced toxicity.

  • Off-Target Effects: At high concentrations, compounds can have off-target effects that are not mediated by the VDR. If you suspect this, you can use a VDR antagonist or a VDR-knockdown cell line to see if the cytotoxic effect is VDR-dependent.

Experimental Protocols & Data

Protocol: VDR Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound (like this compound) to the Vitamin D Receptor.

  • Preparation:

    • Prepare serial dilutions of unlabeled this compound and a control ligand (unlabeled Calcitriol).

    • The receptor source can be recombinant human VDR or nuclear extracts from cells expressing VDR.[2]

    • The radioligand is typically tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).[2]

  • Reaction:

    • Incubate the receptor source with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound or control ligand.

    • Also include a "total binding" tube (receptor + radioligand) and a "non-specific binding" tube (receptor + radioligand + a high concentration of unlabeled Calcitriol).

  • Separation:

    • Separate the bound from the unbound radioligand. This can be achieved using methods like absorption of the free ligand to dextran-coated charcoal or using hydroxylapatite slurry.[2][5]

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding).[2]

Quantitative Data: Comparative VDR Ligand Characteristics

The following table summarizes typical binding affinities and functional potencies for known VDR ligands. These values can serve as a benchmark when characterizing this compound.

CompoundTypeVDR Binding Affinity (IC50)Transcriptional Activation (EC50)Key Characteristics
Calcitriol Endogenous Agonist~3.6 nM~0.1 - 1 nMHigh-affinity natural ligand; potent effects on gene transcription and calcium homeostasis.[2]
Calcipotriol Synthetic AnalogComparable to CalcitriolEquipotent to CalcitriolHigh VDR affinity with significantly lower calcemic activity in vivo compared to Calcitriol.[2]
This compound Calcipotriol ImpurityTo be determinedTo be determinedExpected to be a VDR ligand; relative potency and specific effects require experimental characterization.

Note: IC50 and EC50 values are dependent on the specific assay system, cell type, and experimental conditions used.[2]

Visualizations

VDR Signaling Pathway

VDR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus MC1046 This compound / Vitamin D Analog VDR VDR MC1046->VDR Binds CoRepressor Co-Repressor Complex VDR->CoRepressor Inactive State VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR CoRepressor->VDR_RXR Dissociates CoActivator Co-Activator Complex VDR_RXR->CoActivator Recruits VDRE VDRE CoActivator->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway upon binding of this compound.

Troubleshooting Workflow: Low Compound Activity

Troubleshooting_Workflow Start Start: Low/No Activity of this compound Observed Check_VDR 1. Confirm VDR Expression in Cell Line (WB/qPCR) Start->Check_VDR Check_Reporter 2. Validate Reporter Construct Integrity Check_VDR->Check_Reporter VDR Expressed Outcome_Negative Issue Persists: Consider Alternative Cell Model or Assay System Check_VDR->Outcome_Negative VDR Not Expressed Check_Concentration 3. Increase Compound Concentration Range Check_Reporter->Check_Concentration Reporter OK Check_Reporter->Outcome_Negative Reporter Faulty Check_Stability 4. Prepare Fresh Compound Aliquots Check_Concentration->Check_Stability Still No Activity Outcome_Positive Activity Observed Check_Concentration->Outcome_Positive Activity Seen Check_Stability->Outcome_Positive Activity Seen Check_Stability->Outcome_Negative Still No Activity

Caption: Logical workflow for troubleshooting low bioactivity of this compound in experiments.

References

Technical Support Center: Optimizing Compound Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "MC 1046": Initial searches for "this compound" have revealed multiple substances with similar designations. To provide you with the most accurate and relevant technical support, please clarify the specific "this compound" you are working with. Possible identities include:

  • An anti-MRP8 monoclonal antibody (clone M8I-74): Used in immunohistochemistry, immunocytochemistry, and Western blotting.

  • An impurity of Calcipotriol: Identified as a ligand for VDR-like receptors.

  • Potential confusion with GPI-1046: A neuroimmunophilin ligand.

Please provide details such as the supplier, catalog number, intended biological target, or the type of assay you are performing. The following guide provides general principles for optimizing the concentration of a novel compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound in a cell-based assay?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its effect on your specific cell line. A common starting point is a 10-point, 3-fold or 10-fold serial dilution covering a wide spectrum, for instance, from 1 nanomolar (nM) to 100 micromolar (µM). This initial dose-response experiment is crucial for identifying an effective concentration range without causing excessive cytotoxicity.[1]

Q2: How do I select the appropriate cell line for my experiment?

A2: The choice of cell line should align with your research objectives. If you are investigating a particular disease, utilize a cell line derived from that disease model. Key characteristics to consider include the cell line's doubling time, the expression level of the target protein, and its known sensitivity to other therapeutic agents.[1]

Q3: What is the optimal duration for compound exposure in an assay?

A3: The ideal exposure time can differ based on the compound's mechanism of action and the biological process under investigation. A time-course experiment, with measurements at 24, 48, and 72 hours, is recommended to pinpoint the optimal duration for observing the desired biological effect.[1]

Q4: My compound is not showing any effect. What are the possible reasons?

A4: A lack of an observable effect could stem from several factors: the concentration may be too low, the compound might be inactive in the chosen cell line, or the incubation time could be insufficient. Consider testing a higher concentration range, verifying the compound's activity in a more sensitive cell line, or extending the incubation period.[1]

Q5: I'm observing excessive cell death even at low concentrations. What should I do?

A5: High cytotoxicity at low concentrations suggests that the compound is highly potent or that the cells are particularly sensitive. It is recommended to use a lower concentration range and reduce the incubation time. Also, ensure that the solvent (e.g., DMSO) concentration is not contributing to the toxicity.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or plate edge effects.Ensure the cell suspension is thoroughly mixed before seeding. Mix the compound solution well before adding it to the wells. Consider not using the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]
Compound precipitates in the culture medium The compound's solubility limit in the aqueous medium has been exceeded.Decrease the final concentration of the compound. A slightly higher concentration of a solvent like DMSO (up to 0.5%) might be necessary to maintain solubility, but a vehicle control is essential to rule out solvent effects.
Inconsistent results between experiments Variations in cell health, passage number, or reagent quality.Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase. Use fresh media and reagents for each experiment.

Experimental Protocols

Protocol: Determining Dose-Response Using an MTT Cell Viability Assay

This protocol provides a standard method to evaluate the effect of a novel compound on cell viability and to determine its optimal concentration range.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • Novel compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture your cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of your novel compound from the stock solution. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a robust starting point.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound dilutions or controls (vehicle control with the highest DMSO concentration and untreated control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_dilutions Prepare Compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with Compound overnight_incubation->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance analyze_data Analyze Data & Plot Dose-Response Curve read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized experimental workflow for determining the dose-response of a novel compound using an MTT assay.

troubleshooting_workflow start Start Troubleshooting no_effect No Observable Effect? start->no_effect high_toxicity High Toxicity at Low Doses? no_effect->high_toxicity No increase_conc Increase Concentration Range no_effect->increase_conc Yes decrease_conc Decrease Concentration Range high_toxicity->decrease_conc Yes end Problem Resolved high_toxicity->end No increase_time Increase Incubation Time increase_conc->increase_time check_solubility Verify Compound Solubility increase_time->check_solubility change_cell_line Test in a More Sensitive Cell Line check_solubility->change_cell_line change_cell_line->end decrease_time Decrease Incubation Time decrease_conc->decrease_time check_solvent_toxicity Check Solvent Toxicity (Vehicle Control) decrease_time->check_solvent_toxicity check_solvent_toxicity->end

References

MC 1046 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MC 1046 antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their western blot experiments. Below you will find troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your western blot analysis with the this compound antibody.

High Background

A high background can obscure the specific signal of your target protein, making data interpretation difficult.[1][2] High background can appear as a uniform haze across the membrane or as multiple non-specific bands.[2]

Question: I am observing a high, uniform background on my western blot. What could be the cause and how can I fix it?

Answer: A uniform high background is often due to issues with blocking or antibody concentrations.[2] Here are several potential causes and solutions:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[2]

    • Solution: Increase the blocking time or the concentration of the blocking agent.[3] Consider switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa, as some primary antibodies perform differently in various blocking buffers.[2] For phosphorylated protein detection, BSA is generally preferred.[2]

  • Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased background signal.

    • Solution: Reduce the concentration of the primary and/or secondary antibody.[4] Perform a titration experiment to determine the optimal antibody concentration.

  • Inadequate Washing: Insufficient washing may not remove all unbound antibodies.

    • Solution: Increase the number and duration of your wash steps.[3] Using a wash buffer containing a detergent like Tween-20 can also help.[4]

  • Contaminated Buffers: Bacterial growth or other contaminants in your buffers can contribute to a high background.[1]

    • Solution: Prepare fresh buffers and filter them before use.[4]

  • Membrane Overexposure: Exposing the membrane for too long during signal detection can lead to a high background.[1]

    • Solution: Reduce the exposure time.[4]

Question: My blot shows multiple non-specific bands in addition to the expected band for my target. What should I do?

Answer: The appearance of non-specific bands can be caused by several factors:

  • Primary Antibody Concentration is Too High: This can lead to the antibody binding to proteins other than the target.

    • Solution: Reduce the concentration of the this compound primary antibody.[5]

  • Sample Degradation: If your protein samples have degraded, you may see additional lower molecular weight bands.

    • Solution: Prepare fresh lysates and always include protease inhibitors.[3]

  • Non-Specific Binding of the Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your sample.

    • Solution: Run a control experiment where you omit the primary antibody incubation step to see if the secondary antibody is the source of the non-specific bands.[3] Consider using a pre-adsorbed secondary antibody.[3]

ProblemPossible CauseSuggested Solution
High Background Insufficient blockingIncrease blocking time and/or concentration. Try a different blocking agent (e.g., BSA instead of milk).[2][3]
Antibody concentration too highReduce primary and/or secondary antibody concentration.[4]
Inadequate washingIncrease the number and duration of washes.[3]
Non-Specific Bands Primary antibody concentration too highDecrease the concentration of the primary antibody.[5]
Sample degradationPrepare fresh samples and use protease inhibitors.[3]
Secondary antibody cross-reactivityRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[3]
Weak or No Signal

The absence of a signal can be frustrating, but it is a common issue with several potential remedies.

Question: I am not seeing any bands on my western blot. What are the possible reasons?

Answer: A complete lack of signal can stem from various steps in the western blot protocol:

  • Inactive Antibody: The primary or secondary antibody may have lost its activity.

    • Solution: Ensure antibodies were stored correctly and have not expired.[4] You can perform a dot blot to check the activity of the antibody.[5]

  • Insufficient Protein Load: The amount of target protein in your sample may be too low to detect.

    • Solution: Increase the amount of protein loaded onto the gel.[5] If possible, use a positive control to confirm that the protocol is working.[5]

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.

    • Solution: Confirm that the transfer was successful by staining the membrane with Ponceau S after transfer.[5] Ensure good contact between the gel and the membrane and that the membrane was properly wetted before transfer.[5]

  • Incorrect Secondary Antibody: The secondary antibody may not be able to bind to your primary antibody.

    • Solution: Verify that the secondary antibody is targeted against the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).[5]

ProblemPossible CauseSuggested Solution
No Signal Inactive antibodyCheck antibody storage and expiration. Perform a dot blot to test activity.[4][5]
Insufficient proteinIncrease the amount of protein loaded. Use a positive control.[5]
Poor protein transferStain the membrane with Ponceau S to visualize transferred proteins. Optimize transfer time and conditions.[5]
Incorrect secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species.[5]
Weak Signal Low antibody concentrationIncrease the concentration of the primary antibody and/or extend the incubation time.[4][5]
Insufficient exposureIncrease the exposure time during detection.[4]

Experimental Protocols

A standard western blot protocol is outlined below. Optimal conditions may vary depending on the specific protein and sample type.

This compound Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6] A semi-dry or tank transfer system can be used.[7]

  • Blocking: Block the membrane for 1-2 hours at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20).[8]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in the blocking buffer. Recommended starting dilution is 1:1000. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS with 0.1% Tween-20).[8]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step as described above.[8]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

StepReagent/ParameterRecommended Conditions
Protein Load Total Protein20-40 µg per lane
Blocking Blocking Buffer5% non-fat dry milk or 5% BSA in TBST
Duration1-2 hours at room temperature[8]
Primary Antibody (this compound) Dilution1:1000 (starting recommendation)
Incubation1-2 hours at room temperature or overnight at 4°C[8]
Secondary Antibody DilutionAs per manufacturer's instructions
Incubation1 hour at room temperature[8]
Washing Wash BufferTBST (TBS with 0.1% Tween-20)
Duration3 x 5-10 minutes[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical western blot experiment.

WesternBlotWorkflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Transfer cluster_3 Immunodetection p1 Cell Lysis p2 Protein Quantification p1->p2 e1 Load Samples p2->e1 e2 Run Gel e1->e2 t1 Assemble Transfer Stack e2->t1 t2 Electrotransfer t1->t2 d1 Blocking t2->d1 d2 Primary Antibody d1->d2 d3 Secondary Antibody d2->d3 d4 Detection d3->d4

Caption: A diagram of the western blot experimental workflow.

Hypothetical this compound Signaling Pathway

The this compound antibody targets a key protein in a hypothetical signaling pathway involved in cell proliferation. This diagram illustrates the cascade of events following the activation of a receptor tyrosine kinase (RTK).

SignalingPathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK (Target of this compound) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A hypothetical cell proliferation signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for the this compound antibody?

The recommended starting dilution for this compound is 1:1000. However, the optimal dilution should be determined experimentally for your specific application and sample type.

Q2: Can I reuse the diluted this compound antibody?

While it is possible to reuse the diluted primary antibody, it is generally not recommended as it may lead to decreased signal and increased background over time.[4] If you choose to reuse the antibody, store it at 4°C and use it within a short period.

Q3: What type of membrane is best for use with the this compound antibody?

Both nitrocellulose and PVDF membranes can be used. PVDF membranes are often preferred for their higher protein binding capacity and durability.[5]

Q4: How should I store the this compound antibody?

Please refer to the product datasheet for specific storage instructions. Generally, antibodies should be stored at 4°C for short-term use and at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on studies of methcathinone and its analogs, as a specific compound designated "MC 1046" is not extensively characterized in publicly available literature. It is presumed that this compound shares similar chemical properties and degradation pathways with other synthetic cathinones. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Is it still usable?

A yellowish or brownish discoloration can be an indicator of degradation. The stability of this compound, like other methcathinone analogs, is highly pH-dependent. In neutral to basic solutions, it is prone to degradation.[1] We recommend preparing fresh solutions, especially for quantitative experiments. For a definitive assessment, we advise performing an analytical check, such as HPLC or GC-MS, to determine the purity of the solution.

Q2: What are the optimal storage conditions for this compound powder and solutions?

For long-term storage, solid this compound should be stored at -20°C in a desiccated environment. For solutions, the stability is highly dependent on the solvent and pH. Acidic solutions (pH 4) are significantly more stable than neutral or basic solutions.[1] If possible, prepare acidic stock solutions and adjust the pH of the working solution immediately before use. For biological experiments, where acidic conditions may not be suitable, it is crucial to use freshly prepared solutions and minimize the time between preparation and use.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could degradation be a factor?

Yes, inconsistent results are a common consequence of compound degradation. The degradation products of methcathinone analogs may have different biological activities or be inactive, leading to variability in your experimental outcomes. The rate of degradation can be influenced by the pH of your cell culture medium and the incubation temperature. We recommend preparing fresh dilutions of this compound for each experiment from a recently prepared stock solution.

Q4: What are the main degradation products of this compound?

Based on studies of 4-methylmethcathinone (4-MMC), a close analog, degradation in alkaline solutions can occur through two primary pathways.[1] One pathway involves oxidation, leading to products like 1-(4-methylphenyl)-1,2-propanedione (MPPD) and 4-methylbenzoic acid (MBA).[1] A second pathway can result in the formation of N-acetylated derivatives.[1] The presence of these degradation products can be monitored using analytical techniques like GC-MS.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Solutions
Possible Cause Troubleshooting Step Expected Outcome
High pH of the solution Prepare solutions in a slightly acidic buffer (e.g., pH 4-5) if your experiment allows. For cell culture, prepare the solution immediately before application.Increased stability and consistent biological activity.
Presence of oxidants De-gas your solvents before use. Consider adding antioxidants like L-ascorbic acid, though their compatibility with your specific assay must be verified.[1]Reduced oxidative degradation and prolonged compound integrity.
Elevated temperature Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and use them promptly.Minimized thermal degradation and preserved compound potency.
Issue 2: Inconsistent Quantification of this compound in Samples
Possible Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation Keep samples on ice throughout the extraction and preparation process. Use acidic conditions if possible.Accurate and reproducible quantification of the parent compound.
Inappropriate analytical method Utilize a validated analytical method such as GC-MS or LC-MS/MS for quantification. Ensure proper derivatization if using GC-MS.Sensitive and specific detection and quantification of this compound.
Matrix effects in biological samples Perform a matrix effect evaluation during method validation. Use an appropriate internal standard for quantification.Reliable and accurate measurement of this compound concentrations in complex matrices.

Data Presentation

Table 1: Stability of a Methcathinone Analog (Mephedrone) in Different Solvents at Various Temperatures
SolventStorage TemperatureDay 3Day 7Day 14Day 30
Methanol Room Temperature-32.3%---87.6%
Refrigerator (4°C)---23.3%-51.3%
Freezer (-20°C)No significant lossNo significant lossNo significant lossNo significant loss
Acetonitrile Room Temperature----32.9%
Refrigerator (4°C)No significant lossNo significant lossNo significant lossNo significant loss
Freezer (-20°C)No significant lossNo significant lossNo significant lossNo significant loss
Data presented as percent loss of initial concentration. Adapted from a study on mephedrone stability.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, buffered aqueous solution) at a known concentration.

  • Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.

Protocol 2: Quantification of this compound in Biological Samples using GC-MS
  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve volatility and thermal stability for GC analysis.

    • Incubate the sample at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve chromatographic separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

degradation_pathway MC1046 This compound (Methcathinone Analog) Degradation Degradation (Alkaline pH, Oxidants) MC1046->Degradation Pathway1 Oxidative Pathway Degradation->Pathway1 Pathway2 Acetylation Pathway Degradation->Pathway2 MPPD 1-(Aryl)-1,2-propanedione Pathway1->MPPD NAcetyl N-Acetyl-MC 1046 Pathway2->NAcetyl MBA Aryl-benzoic acid MPPD->MBA

Caption: Proposed degradation pathways of this compound in alkaline conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Aliquots Aliquot and Store at Different Temperatures Stock->Aliquots Timepoints Collect Samples at Time Points Aliquots->Timepoints Quantify Quantify this compound (e.g., LC-MS) Timepoints->Quantify Calculate Calculate % Degradation Quantify->Calculate Determine Determine Stability Profile Calculate->Determine signaling_pathway MC1046 This compound DAT Dopamine Transporter (DAT) MC1046->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) MC1046->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) MC1046->SERT Inhibits Reuptake & Promotes Efflux DA_release Increased Extracellular Dopamine DAT->DA_release NE_release Increased Extracellular Norepinephrine NET->NE_release SERT_release Increased Extracellular Serotonin SERT->SERT_release Downstream Downstream Signaling (e.g., D1/D2 Receptors) DA_release->Downstream NE_release->Downstream SERT_release->Downstream

References

Technical Support Center: Understanding Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and public databases, we were unable to identify a specific experimental compound consistently referred to as "MC 1046" . The search results for this term were ambiguous and pointed to several unrelated entities, including:

  • GPI-1046: A neuroimmunophilin ligand investigated for its effects on the nervous system.[1]

  • MC-1: A cardioprotective drug candidate.[2]

  • Unrelated product codes and software protocols.

Without a definitive identification of "this compound," it is not possible to provide a specific technical support guide, including troubleshooting, experimental protocols, and signaling pathways as requested.

To assist you effectively, please verify the exact name and any known identifiers (e.g., CAS number, full chemical name, or therapeutic class) of the compound you are working with.

In the interim, we offer the following general guidance and resources for addressing experimental variability, a common challenge in scientific research.

General Troubleshooting Guide for Experimental Variability

Experimental variability can arise from numerous sources. Below is a structured guide to help you identify and mitigate common issues in your experiments.

1. Reagent and Compound Integrity

Question Possible Cause Recommended Action
Is my compound pure and correctly identified? Contamination, degradation, or misidentification of the stock compound.- Verify the purity and identity of your compound using appropriate analytical methods (e.g., HPLC, mass spectrometry, NMR).- Purchase compounds from reputable suppliers and obtain a certificate of analysis.
How was the compound stored? Improper storage conditions (e.g., temperature, light exposure, humidity) can lead to degradation.- Always follow the manufacturer's storage recommendations.- Aliquot stock solutions to minimize freeze-thaw cycles.
Are my reagents of high quality and consistent? Lot-to-lot variability in reagents (e.g., media, sera, antibodies).- Record lot numbers for all reagents used.- Test new lots of critical reagents against previous lots to ensure consistency.

2. Experimental Protocol and Execution

Question Possible Cause Recommended Action
Is the experimental protocol being followed precisely? Minor deviations in timing, volumes, or procedures can introduce significant variability.- Create and follow a detailed, step-by-step protocol.- Ensure all lab members are trained on the protocol and understand the critical steps.
Are cell-based assays consistent? Variations in cell line passage number, cell density, and confluency.- Use cell lines within a defined passage number range.- Standardize seeding densities and treatment confluency.
Is there variability in animal models? Differences in age, weight, sex, and genetic background of animal subjects.- Clearly define and control for these variables in your experimental design.- Randomize animals to treatment groups.

Frequently Asked Questions (FAQs) on Experimental Variability

Q1: How can I minimize variability between different experiments performed on different days?

A1: To enhance reproducibility, it is crucial to maintain consistency in your experimental setup. This includes using the same lot of reagents, ensuring equipment is calibrated, and adhering strictly to the established protocol. Running a consistent positive and negative control in every experiment can also help normalize for inter-experimental variations.

Q2: What is the best way to control for operator-to-operator variability?

A2: Thorough training and clear, unambiguous protocols are key. It can be beneficial to have a single operator perform critical steps of an experiment where possible. If multiple operators are necessary, ensure they are all trained to the same standard and consider including operator as a variable in your experimental design to assess its impact.

Q3: My results are highly variable even within the same experiment. What should I check first?

A3: Start by examining the most basic elements of your experiment. Check for pipetting accuracy, ensure proper mixing of solutions, and verify that all wells or tubes were treated identically. In cell-based assays, uneven cell seeding or edge effects in multi-well plates can be a significant source of intra-experimental variability.

Logical Workflow for Troubleshooting Experimental Variability

Below is a generalized workflow to help systematically address unexpected variability in your results.

G A High Experimental Variability Observed B Review Experimental Protocol and Notes A->B Step 1 C Check Reagent and Compound Integrity B->C Step 2 D Evaluate Equipment and Instrumentation C->D Step 3 E Analyze Data for Outliers and Trends D->E Step 4 F Refine Protocol and Retest E->F Step 5 G Consult with Colleagues or Technical Support E->G If unresolved F->A Iterate

Caption: A logical workflow for troubleshooting experimental variability.

We are committed to supporting your research. Once you have more specific information about the compound , we would be pleased to provide a more detailed and targeted technical support guide.

References

Technical Support Center: Synthesis of MC 1046 (Histone Deacetylase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a specific compound designated "MC 1046" is not publicly available. This guide utilizes the well-documented synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a structurally representative histone deacetylase (HDAC) inhibitor, as a model. The principles and troubleshooting advice provided are broadly applicable to the synthesis of similar hydroxamic acid-based HDAC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a Vorinostat-type HDAC inhibitor?

A1: The most common synthetic route involves three main stages:

  • Mono-amidation of a dicarboxylic acid derivative: This typically involves reacting a suberic acid derivative (like suberic anhydride or monomethyl suberate) with aniline to form the anilide.

  • Activation of the remaining carboxylic acid: The free carboxylic acid is activated, often by converting it to an acid chloride or using a coupling agent.

  • Hydroxylamine coupling: The activated carboxylic acid is then reacted with hydroxylamine or a protected form of hydroxylamine to form the final hydroxamic acid product.

Q2: I am seeing a low yield in the final hydroxamic acid formation step. What are the common causes?

A2: Low yields in the final step are often due to several factors:

  • Instability of hydroxylamine: Free hydroxylamine can be unstable. Using a salt like hydroxylamine hydrochloride with a base, or using a protected hydroxylamine derivative, can improve results.

  • Inefficient coupling: The choice of coupling agent and reaction conditions is critical. Ensure your reagents are pure and the reaction is performed under anhydrous conditions if required.

  • Side reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture.

  • Product degradation: Hydroxamic acids can be susceptible to degradation, especially under harsh acidic or basic conditions during workup and purification.

Q3: What are the best practices for purifying the final hydroxamic acid product?

A3: Purification of hydroxamic acids can be challenging due to their polarity and potential for metal chelation. Common methods include:

  • Recrystallization: If a suitable solvent system can be found, this is often the best method for obtaining high-purity material.

  • Column chromatography: Reversed-phase chromatography is often more effective than normal-phase silica gel for polar hydroxamic acids.

  • Aqueous workup: Careful pH adjustment during aqueous workup can help to precipitate the product while keeping impurities in solution.

Troubleshooting Guides

Problem 1: Low Yield in Mono-amidation of Suberic Acid Derivative
Symptom Possible Cause Suggested Solution
Starting material (suberic acid derivative) remainsIncomplete reactionIncrease reaction time or temperature. Ensure stoichiometric amounts of aniline and coupling agents are used.
Formation of di-anilide byproductOver-reaction of anilineUse a mono-protected suberic acid derivative (e.g., monomethyl suberate) to prevent reaction at both ends.
Low conversionPoor activation of carboxylic acidIf using a coupling agent like DCC, ensure it is fresh and the reaction is run under anhydrous conditions.
Problem 2: Difficulty in Isolating the Suberanilic Acid Intermediate
Symptom Possible Cause Suggested Solution
Oily product that is difficult to filterProduct is not fully precipitatingAdjust the pH of the aqueous solution to the isoelectric point of the suberanilic acid to maximize precipitation.
Product is contaminated with unreacted starting materialsInefficient workupPerform multiple washes of the crude product with a solvent in which the starting materials are soluble but the product is not.
Problem 3: Formation of Impurities during Hydroxamic Acid Synthesis
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a lower molecular weightLossen rearrangement of the hydroxamic acidThis can occur under harsh basic conditions or at elevated temperatures. Use milder bases and lower reaction temperatures.
Unreacted activated intermediateIncomplete reaction with hydroxylamineEnsure an adequate excess of hydroxylamine is used. Check the purity of the hydroxylamine.

Data Presentation

Table 1: Comparison of Reported Yields for Vorinostat (SAHA) Synthesis

Step Method 1 Method 2 Method 3
Starting Material Suberic AcidSuberic Acid Monomethyl EsterSuberic Anhydride
Step 1: Intermediate Suberanilic AcidSuberanilic Acid Methyl EsterSuberanilic Acid
Step 1: Yield ~58%~89%Not reported separately
Step 2: Final Product VorinostatVorinostatVorinostat
Step 2: Yield Not reported separately~90%Not reported separately
Overall Yield ~58%~80%~35%

Experimental Protocols

Protocol: Synthesis of Vorinostat (SAHA) via Monomethyl Suberate

This protocol is adapted from a high-yield synthesis method.

Step 1: Synthesis of Suberanilic Acid Methyl Ester

  • Dissolve suberic acid monomethyl ester (1 equivalent), 1-hydroxybenzotriazole (1.2 equivalents), and aniline (1.2 equivalents) in DMF at room temperature.

  • Add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the mixture and stir at room temperature for 1.5 hours.

  • Filter off the precipitated dicyclohexylurea and wash it with a small amount of DMF.

  • Add the filtrate to cold, stirring water to precipitate the product.

  • Filter the precipitate and dry it under a vacuum.

  • Purify the crude product by silica gel chromatography using a petroleum ether and ethyl acetate mixture as the eluent.

Step 2: Synthesis of Vorinostat (N-hydroxy-N'-phenyloctanediamide)

  • Prepare a solution of hydroxylamine hydrochloride (10 equivalents) in methanol.

  • Add a solution of KOH in methanol to the hydroxylamine solution at 0°C and stir for 30 minutes. Filter off the precipitated KCl.

  • Add the suberanilic acid methyl ester (1 equivalent) from Step 1 to the filtrate and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1N HCl to a pH of 5-6 to precipitate the crude product.

  • Filter the crude product and recrystallize from an ethyl acetate/hexane mixture to obtain pure Vorinostat.

Mandatory Visualizations

Synthesis_Pathway suberic_acid Suberic Acid Monomethyl Ester intermediate Suberanilic Acid Methyl Ester suberic_acid->intermediate DCC, HOBt, DMF aniline Aniline aniline->intermediate vorinostat Vorinostat (SAHA) intermediate->vorinostat KOH, MeOH hydroxylamine Hydroxylamine hydroxylamine->vorinostat

Caption: Synthetic pathway for Vorinostat (SAHA).

Troubleshooting_Workflow start Low Yield or Impurity Detected check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude identify_problem Identify Problem: Incomplete Reaction, Side Product, or Degradation? analyze_crude->identify_problem optimize_reaction Optimize Reaction Conditions identify_problem->optimize_reaction Incomplete Reaction improve_workup Improve Workup Procedure identify_problem->improve_workup Side Product modify_purification Modify Purification Method identify_problem->modify_purification Degradation end Improved Yield and Purity optimize_reaction->end improve_workup->end modify_purification->end

Caption: General troubleshooting workflow for synthesis.

HDAC_Inhibition_Pathway HDAC_inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC Histone Deacetylase (HDAC) HDAC_inhibitor->HDAC Inhibits histone Acetylated Histones HDAC->histone Deacetylates chromatin Relaxed Chromatin histone->chromatin Leads to transcription Gene Transcription chromatin->transcription Allows apoptosis Apoptosis transcription->apoptosis Induces

Caption: Simplified HDAC inhibition signaling pathway.

Technical Support Center: Investigating Off-Target Effects of MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for investigating the potential off-target effects of the kinase inhibitor MC 1046. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound, and why are they a significant concern?

A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target.[1] This is a critical concern in drug development and basic research for several reasons:

  • Misinterpretation of Results: Unexpected phenotypes or cellular responses may be incorrectly attributed to the inhibition of the primary target when they are, in fact, caused by interactions with other kinases.[1]

  • Potential for Toxicity: Inhibition of off-target kinases that are essential for normal cellular functions can lead to cellular toxicity and adverse effects in preclinical and clinical studies.[1]

  • Confounding Mechanism of Action Studies: Off-target effects can complicate the elucidation of the precise mechanism of action of the inhibitor.[1]

Q2: What are the primary causes of off-target effects for kinase inhibitors?

A2: The predominant reason for off-target effects is the high degree of structural similarity within the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is a significant challenge.[1] Other contributing factors include the inherent promiscuity of some inhibitor scaffolds, leading to binding at multiple kinases with varying affinities.[1]

Q3: How can I begin to assess the potential off-target profile of this compound?

A3: A multi-faceted approach is recommended for a thorough investigation:[1]

  • Literature and Database Review: Conduct a comprehensive search of scientific literature and kinase inhibitor databases for any existing data on this compound or structurally similar compounds.

  • In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify potential off-target interactions.[2] This provides a broad, initial assessment of its selectivity.

  • Cell-Based Assays: Validate the findings from in vitro screens in a more physiologically relevant context using cell-based assays that measure the phosphorylation of known substrates of potential off-target kinases.[2][3]

  • Proteomic Approaches: Employ advanced techniques like chemical proteomics or phosphoproteomics to gain an unbiased, global view of the cellular targets of this compound.[4][5][6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). The inhibitor may be hitting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1]1. Validate with a structurally unrelated inhibitor: Use a different inhibitor for the same primary target.[1]2. Perform broad kinase profiling: Identify potential off-targets responsible for the paradoxical effect.[1]3. Phosphoproteomics: Analyze global phosphorylation changes to identify affected pathways.[1][6]
High levels of cell death, even at low inhibitor concentrations. This compound may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK).[1]1. Titrate inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without excessive toxicity.[1]2. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm apoptosis.[1]3. Consult off-target databases: Check for known interactions with pro-survival kinases.[1]
Discrepancy between in vitro kinase inhibition (IC50) and cellular activity (EC50). Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.1. Perform cell permeability assays. 2. Use efflux pump inhibitors to see if cellular potency increases.3. Analyze compound stability in cell culture media and cell lysates.
Inconsistent results between different primary cell batches or cell lines. Biological variability, such as different expression levels of on- and off-target kinases.[1]1. Use pooled primary cell donors to average out individual variations.[1]2. Characterize target and off-target expression levels in the cell lines being used.3. Ensure consistent cell culture conditions.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound (% Inhibition at 1 µM)

Kinase% Inhibition
Primary Target Kinase A 98%
Off-Target Kinase X85%
Off-Target Kinase Y72%
Off-Target Kinase Z55%
150 other kinases<50%

This table illustrates that while this compound is potent against its primary target, it also significantly inhibits several other kinases at the same concentration, warranting further investigation.

Table 2: Hypothetical IC50 Values of this compound in Wild-Type vs. Target Knockout (KO) Cell Lines

Cell LineGenetic BackgroundTarget Protein ExpressionThis compound IC50 (nM)
CancerCell-AWild-TypePresent60
CancerCell-ATarget A KO (CRISPR)Absent65
CancerCell-BWild-TypePresent80
CancerCell-BTarget A KO (CRISPR)Absent85

This table demonstrates a scenario where the removal of the intended target has a negligible effect on the cytotoxic potency of this compound, strongly suggesting that the observed cell death is due to off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of purified, recombinant kinases.

Materials:

  • This compound stock solution (in DMSO)

  • Panel of purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • Multi-well plates

  • Detection reagents (e.g., for fluorescence, luminescence, or radioactivity)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound to generate a range of concentrations for testing.

  • Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and kinase reaction buffer.

  • Compound Incubation: Add this compound at the desired final concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.

  • Stop Reaction and Detection: Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Potent interactions can be further characterized by determining the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the phosphorylation status of a specific substrate of a potential off-target kinase in cells treated with this compound.[1]

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phospho-substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation in response to this compound treatment.

Mandatory Visualizations

G cluster_0 Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 P MC1046 This compound (Primary Target) MC1046->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P CellularResponse Cellular Response TranscriptionFactor->CellularResponse OffTarget Off-Target Kinase OffTarget_Pathway Off-Target Pathway OffTarget->OffTarget_Pathway OffTarget_Response Unintended Cellular Response OffTarget_Pathway->OffTarget_Response MC1046_off This compound (Off-Target) MC1046_off->OffTarget

Caption: A generic kinase signaling cascade illustrating the intended action of this compound on its primary target and a potential off-target interaction leading to an unintended cellular response.

G cluster_1 Experimental Workflow for Off-Target Investigation start Start: Hypothesis of Off-Target Effects invitro In Vitro Kinase Profiling (Broad Kinase Panel) start->invitro identify Identify Potential Off-Targets invitro->identify cell_based Cell-Based Assays (Phospho-Substrate Western Blot) identify->cell_based proteomics Unbiased Proteomics (e.g., Phosphoproteomics) identify->proteomics validate Validate Off-Target Inhibition in Cells cell_based->validate phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) validate->phenotype global_view Global View of Cellular Effects proteomics->global_view correlate Correlate Off-Target Inhibition with Phenotype global_view->correlate phenotype->correlate end Conclusion: Confirmed Off-Target Profile correlate->end

Caption: A typical experimental workflow for identifying and validating the off-target effects of a kinase inhibitor like this compound.

G cluster_2 Troubleshooting Logic for Unexpected Phenotypes start Unexpected Cellular Phenotype Observed is_on_target Is the phenotype consistent with on-target inhibition? start->is_on_target use_unrelated Action: Use structurally unrelated inhibitor for the same target. is_on_target->use_unrelated No likely_on_target Conclusion: Likely an on-target effect. Re-evaluate pathway biology. is_on_target->likely_on_target Yes phenotype_persists Does the phenotype persist? use_unrelated->phenotype_persists phenotype_persists->likely_on_target Yes likely_off_target Conclusion: Likely an off-target effect. phenotype_persists->likely_off_target No perform_profiling Action: Perform broad kinase profiling and/or phosphoproteomics. likely_off_target->perform_profiling identify_and_validate Identify and validate potential off-targets. perform_profiling->identify_and_validate

Caption: A logical diagram to guide troubleshooting when an unexpected cellular phenotype is observed after treatment with this compound.

References

Technical Support for MC 1046: Clarification Required

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to create a dedicated technical support center for "MC 1046" have been inconclusive due to the ambiguous nature of the product identifier. Initial research has revealed multiple products across various industries sharing the "this compound" designation, none of which appear to be directly related to laboratory research, life sciences, or drug development.

To provide accurate and relevant troubleshooting guides, FAQs, and quality control protocols for your specific needs, we kindly request that you furnish a more detailed description of the "this compound" product you are using.

Helpful information would include:

  • Product Type: Is it a chemical compound, a cell line, an antibody, a reagent kit, or another type of biological product?

  • Manufacturer or Supplier: Knowing the origin of the product can significantly aid in identifying its properties and intended use.

  • Application: What specific experiments or procedures are you using this compound for?

Once this information is provided, we will be able to develop a comprehensive technical support resource tailored to the challenges and questions you may encounter while working with your specific this compound batches.

Validation & Comparative

A Comparative Guide to Vitamin D Receptor Agonists: Profiling MC 1046 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical regulator of calcium homeostasis, cellular differentiation, and immune function. Its activation by agonists has paved the way for therapeutic interventions in a range of diseases, including psoriasis, secondary hyperparathyroidism, and certain cancers. While the endogenous ligand for VDR is calcitriol (1α,25-dihydroxyvitamin D3), a number of synthetic agonists have been developed to optimize therapeutic outcomes, often by separating desired cellular effects from calcemic liabilities. This guide provides a comparative overview of MC 1046 (also known as Calcipotriol Impurity A or 24-Oxo Calcipotriol), an active metabolite of the widely used anti-psoriatic drug calcipotriol, and other prominent VDR agonists such as calcitriol, calcipotriol, paricalcitol, and maxacalcitol.

Executive Summary

This guide summarizes the available data on the comparative performance of this compound and other VDR agonists. While comprehensive quantitative data for this compound is limited in the public domain, its activity can be inferred from its parent compound, calcipotriol. Calcipotriol exhibits a binding affinity for the VDR comparable to that of the natural ligand, calcitriol, but with substantially lower calcemic effects.[1][2][3] This favorable therapeutic window is a key characteristic of many synthetic VDR agonists. This document presents a compilation of available quantitative data for key VDR agonists, detailed experimental protocols for their evaluation, and visual representations of the VDR signaling pathway and experimental workflows.

Data Presentation: Comparative Performance of VDR Agonists

Table 1: VDR Binding Affinity of Selected VDR Agonists

CompoundCommon Name/SynonymVDR Binding Affinity (IC50 or Ki)Reference
This compound Calcipotriol Impurity A; 24-Oxo CalcipotriolData not publicly available-
Calcitriol 1α,25-dihydroxyvitamin D3~0.1 - 1 nM[4]
Calcipotriol MC 903Comparable to Calcitriol[1][2][3]
Paricalcitol 19-nor-1α,25-dihydroxyvitamin D2Data not publicly available-
Maxacalcitol 22-oxa-1α,25-dihydroxyvitamin D3Data not publicly available-

Table 2: VDR Transactivation Potency of Selected VDR Agonists

CompoundCommon Name/SynonymTransactivation Potency (EC50)Reference
This compound Calcipotriol Impurity A; 24-Oxo CalcipotriolData not publicly available-
Calcitriol 1α,25-dihydroxyvitamin D3~0.1 - 10 nM-
Calcipotriol MC 903Similar to Calcitriol[1]
Paricalcitol 19-nor-1α,25-dihydroxyvitamin D2Data not publicly available-
Maxacalcitol 22-oxa-1α,25-dihydroxyvitamin D3Data not publicly available-

Table 3: In Vitro Cellular Effects of Selected VDR Agonists

CompoundCell TypeEffectPotencyReference
This compound VariousRegulates cell differentiation and proliferationActive metabolite[5][6]
Calcitriol KeratinocytesInhibition of proliferation, induction of differentiationHigh[7]
Calcipotriol KeratinocytesInhibition of proliferation, induction of differentiationComparable to Calcitriol[1][7]
Paricalcitol Parathyroid cellsSuppression of PTH mRNA expression, inhibition of proliferationSimilar to active doxercalciferol[8]
Maxacalcitol KeratinocytesInhibition of proliferation, induction of differentiationHigh-

VDR Signaling Pathway

Vitamin D receptor agonists exert their effects primarily through the genomic pathway. Upon entering the cell, the agonist binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of cellular processes.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_agonist VDR Agonist VDR VDR VDR_agonist->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Translocation & Binding Gene_Transcription Gene Transcription (e.g., cell differentiation, calcium homeostasis) VDRE->Gene_Transcription Modulation VDR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - VDR Source - [3H]-Calcitriol - Test Compounds Start->Prepare_Reagents Incubation Incubate VDR, [3H]-Calcitriol, and Test Compound Prepare_Reagents->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End VDR_Transactivation_Assay_Workflow Start Start Cell_Transfection Co-transfect Cells with VDR and Reporter Plasmids Start->Cell_Transfection Compound_Treatment Treat Cells with VDR Agonists Cell_Transfection->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Measure_Reporter Measure Reporter (e.g., Luciferase) Activity Cell_Lysis->Measure_Reporter Data_Analysis Calculate EC50 Measure_Reporter->Data_Analysis End End Data_Analysis->End

References

Validating the Antiproliferative Effects of MC 1046: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antiproliferative agent MC 1046 against three established compounds: Noscapine, Anastrozole, and Glycyrrhizinic acid. The data presented is based on published literature for the alternative compounds and serves as a framework for evaluating the efficacy of new chemical entities like this compound. All comparative data is focused on the human breast cancer cell line MCF-7, a widely used model for estrogen receptor-positive breast cancer.

Quantitative Analysis of Antiproliferative Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the comparator compounds on MCF-7 cells. These values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Lower IC50 values are indicative of higher potency.

CompoundIC50 on MCF-7 Cells (µM)Reference
This compound Data to be determined-
Noscapine29[1][2][3]
Anastrozole~200 (viability reduction)[4]
Glycyrrhizinic AcidData indicates dose-dependent inhibition (e.g., significant effects at 10, 50, 100 µM)[5]

Note: The IC50 values presented are sourced from different studies and should be interpreted with consideration for potential variations in experimental conditions. For a direct and definitive comparison, it is recommended to evaluate all compounds concurrently in the same experimental setup.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent. The comparator compounds in this guide utilize distinct signaling pathways to inhibit cancer cell growth.

Noscapine: This naturally occurring alkaloid functions as a microtubule-targeting agent. It binds to tubulin, altering microtubule dynamics and leading to an arrest of the cell cycle in the G2/M phase, which ultimately induces apoptosis.[3][6]

Noscapine_Pathway Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin binds to Microtubules Microtubule Dynamics (Increased time in paused state) Tubulin->Microtubules alters Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Noscapine's Mechanism of Action.

Anastrozole: As a non-steroidal aromatase inhibitor, anastrozole blocks the conversion of androgens to estrogens in peripheral tissues.[7][8] This reduction in estrogen levels deprives estrogen receptor-positive breast cancer cells of their primary growth stimulus, leading to cell cycle arrest at the G0/G1 phase.[9]

Anastrozole_Pathway Anastrozole Anastrozole Aromatase Aromatase Enzyme Anastrozole->Aromatase inhibits G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Anastrozole->G0G1_Arrest indirectly leads to Estrogens Estrogens Androgens Androgens Androgens->Estrogens conversion by Estrogen_Receptor Estrogen Receptor (ER) Estrogens->Estrogen_Receptor binds to Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-myc) Estrogen_Receptor->Gene_Transcription activates Gene_Transcription->G0G1_Arrest promotes progression past G1

Anastrozole's Mechanism of Action.

Glycyrrhizinic Acid: This natural product has been shown to induce apoptosis and inhibit cell proliferation in MCF-7 cells by downregulating the PI3K/Akt/mTOR signaling pathway.[5][10] This pathway is critical for cell growth, survival, and proliferation.

Glycyrrhizinic_Acid_Pathway Glycyrrhizinic_Acid Glycyrrhizinic Acid PI3K PI3K Glycyrrhizinic_Acid->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Glycyrrhizinic Acid's Mechanism of Action.

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of this compound, detailed methodologies for key antiproliferation and apoptosis assays are provided below.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MCF-7 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • MCF-7 cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat MCF-7 cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both stains.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the antiproliferative effects of a novel compound like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Start Compound Synthesis (this compound) Cell_Culture MCF-7 Cell Culture Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis Western_Blot Western Blot (Signaling Pathway Proteins) Apoptosis->Western_Blot Data_Analysis Data Analysis and IC50 Calculation Western_Blot->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison Conclusion Conclusion on Antiproliferative Effects Comparison->Conclusion

Workflow for Antiproliferative Validation.

References

Comparative Analysis of GEN1046 (DuoBody-PD-L1x4-1BB) Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bispecific antibody GEN1046, with a focus on its cross-reactivity and functional performance. GEN1046 is an investigational immunotherapy agent designed to enhance anti-tumor immunity by simultaneously targeting PD-L1 and 4-1BB. [1]

Summary of GEN1046 Characteristics

GEN1046 is a full-length IgG1 bispecific antibody created using the DuoBody technology platform. It is designed to combine the blockade of the PD-1/PD-L1 inhibitory pathway with conditional 4-1BB stimulation, thereby promoting T-cell and NK-cell function.[1] To mitigate non-specific activation, the binding of IgG to Fcγ receptors and complement C1q has been abrogated.[1]

Cross-Reactivity and Target Binding

Detailed cross-reactivity studies with other species are not extensively available in the public domain. However, the parental antibodies for GEN1046 were selected based on their biological activity in a bispecific format in vitro.[1] The Fab arms of GEN1046 demonstrate high affinity for their human targets.

TargetAffinity (KD)Cell TypeNotes
PD-L10.16 nmol/LPrimary human PD-L1+ cellsDose-dependent binding observed.[1]
4-1BB0.15 nmol/LPrimary human 4-1BB+ cellsDose-dependent binding observed and blocks the binding of 4-1BB to its natural ligand, 4-1BBL.[1]

Functional Performance

In preclinical studies, GEN1046 has demonstrated potent anti-tumor activity. Its mechanism of action relies on the conditional activation of 4-1BB, which is dependent on simultaneous binding to PD-L1.[1] This dual targeting is intended to focus the immune activation to the tumor microenvironment where PD-L1 is expressed, potentially reducing systemic side effects associated with conventional 4-1BB agonists.

In vitro assays have shown that GEN1046 can induce:

  • T-cell proliferation [1]

  • Production of proinflammatory cytokines , most notably IFNγ[1]

  • Antigen-specific T-cell-mediated cytotoxicity [1]

These effects were reported to be superior to PD-L1 blockade alone or the combination of separate PD-L1 and 4-1BB targeting antibodies, highlighting the synergistic potential of the bispecific format.[1]

Experimental Protocols

Biolayer Interferometry (BLI) for Affinity Measurement:

A detailed protocol for the biolayer interferometry experiments cited is not provided in the source material. However, a general workflow for such an experiment is as follows:

  • Immobilization: The ligand (e.g., recombinant human PD-L1 or 4-1BB protein) is immobilized on a biosensor tip.

  • Association: The biosensor tip is dipped into a solution containing the analyte (GEN1046) at various concentrations, and the binding is measured in real-time.

  • Dissociation: The biosensor tip is moved to a buffer-only solution, and the dissociation of the antibody from the ligand is measured.

  • Data Analysis: The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD).

G cluster_workflow Experimental Workflow: Biolayer Interferometry ligand Ligand Immobilization (PD-L1 or 4-1BB on Biosensor) association Association Step (Incubate with GEN1046) ligand->association 1 dissociation Dissociation Step (Incubate in Buffer) association->dissociation 2 analysis Data Analysis (Determine KD) dissociation->analysis 3

Caption: Biolayer interferometry workflow for affinity measurement.

Signaling Pathway

GEN1046's mechanism of action involves the modulation of two key signaling pathways in immune cells. By blocking the interaction of PD-L1 with its receptor PD-1, it removes an inhibitory signal that dampens T-cell activity. Concurrently, by engaging 4-1BB, a costimulatory receptor, it provides a positive signal that enhances T-cell proliferation and effector functions.

G cluster_pathway GEN1046 Signaling Pathway Modulation GEN1046 GEN1046 PDL1 PD-L1 GEN1046->PDL1 Blocks Four1BB 4-1BB GEN1046->Four1BB Activates Inhibition Inhibition of T-Cell Activation GEN1046->Inhibition Prevents Activation Enhanced T-Cell Activation & Proliferation GEN1046->Activation Promotes TCell T-Cell PDL1->TCell Inhibits Four1BB->TCell Stimulates

Caption: GEN1046 modulates T-cell activity via PD-L1 and 4-1BB.

Alternatives to GEN1046

The therapeutic landscape for cancer immunotherapy includes several approved and investigational agents that target the PD-1/PD-L1 and 4-1BB pathways.

Monoclonal Antibodies:

  • Anti-PD-L1 antibodies: (e.g., Atezolizumab, Durvalumab, Avelumab) - These antibodies block the PD-L1 pathway but do not provide costimulatory signals.

  • Anti-4-1BB antibodies: (e.g., Urelumab, Utomilumab) - These antibodies are designed to activate the 4-1BB pathway but have been associated with dose-limiting toxicities, particularly hepatotoxicity, when delivered systemically.

Other Bispecific Antibodies:

  • A growing number of bispecific and multispecific antibodies targeting various combinations of immune checkpoints and costimulatory molecules are in preclinical and clinical development. These represent a broad class of potential alternatives with different targeting strategies and safety profiles.

The conditional activation of 4-1BB by GEN1046, dependent on PD-L1 engagement within the tumor microenvironment, is a key differentiating feature aimed at improving the therapeutic index compared to systemic 4-1BB agonists. Further clinical data are needed to fully evaluate its comparative efficacy and safety profile.

References

Unveiling the Vitamin D Receptor Binding Profile of MC 1046: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of MC 1046's interaction with the Vitamin D Receptor (VDR) is crucial for researchers in drug development and related scientific fields. This guide provides a comparative analysis of the VDR binding affinity of this compound, a key metabolite of the synthetic vitamin D analogue calcipotriol, alongside established VDR ligands: calcitriol, tacalcitol, and paricalcitol. This objective comparison is supported by experimental data and detailed methodologies to assist in the evaluation of these compounds.

This compound, identified as the 24-keto metabolite of calcipotriol, is a molecule of interest in understanding the metabolic fate and activity of its parent compound. Calcipotriol itself is recognized for its high binding affinity to the Vitamin D Receptor, which is comparable to that of the endogenous active form of vitamin D, calcitriol.[1] The biological activity of the primary metabolites of calcipotriol has been reported to be lower than that of the parent compound, suggesting a potentially reduced, yet significant, interaction with the VDR.

Comparative VDR Binding Affinity

CompoundCommon Name/SynonymVDR Binding Affinity (Ki or IC50)Notes
This compound 24-keto-calcipotriolData not availableA major metabolite of calcipotriol. The biological activity of calcipotriol metabolites is generally lower than the parent compound.
Calcipotriol MC 903Comparable to CalcitriolA synthetic analogue of calcitriol with high VDR affinity.
Calcitriol 1α,25-dihydroxyvitamin D3~0.1 - 1.0 nM (Ki)The natural, high-affinity ligand for the VDR.
Tacalcitol 1,24-dihydroxyvitamin D3Similar to or higher than CalcitriolA synthetic analogue of vitamin D3.
Paricalcitol 19-nor-1α,25-dihydroxyvitamin D2Binds effectively to VDRA synthetic vitamin D analogue.

Experimental Protocols: VDR Competitive Radioligand Binding Assay

The determination of VDR binding affinity for compounds like this compound is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled VDR ligand, such as [³H]-calcitriol, from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the Vitamin D Receptor.

Materials:

  • Receptor Source: Recombinant human Vitamin D Receptor (VDR) or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-1α,25-dihydroxyvitamin D3 ([³H]-calcitriol) with high specific activity.

  • Test Compounds: this compound, calcipotriol, calcitriol, tacalcitol, and paricalcitol.

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, such as a Tris-HCl based buffer containing protease inhibitors.

  • Separation System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled calcitriol) in the assay buffer.

    • Dilute the radioligand to a final concentration at or below its Kd for the VDR.

  • Assay Incubation:

    • In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, the radioligand, and either the assay buffer (for total binding), an excess of unlabeled calcitriol (for non-specific binding), or a concentration of the test compound.

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the VDR.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the Vitamin D signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor VDR Preparation Incubation Incubation (VDR + [3H]-Calcitriol + Competitor) Receptor->Incubation Radioligand [3H]-Calcitriol Radioligand->Incubation Competitors Test Compounds (e.g., this compound) Competitors->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Plot Plot % Inhibition vs [Competitor] Counting->Plot IC50 Calculate IC50 Plot->IC50 Ki Calculate Ki IC50->Ki VitaminD_Signaling cluster_cell Target Cell VDR_Ligand VDR Ligand (e.g., this compound, Calcitriol) VDR VDR VDR_Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

References

A Comparative Analysis of MC-1046 (GEN1046/Acasunlimab) Efficacy in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational bispecific antibody MC-1046, also known as GEN1046 or acasunlimab, against current standard-of-care treatments for previously treated, advanced solid tumors. The analysis focuses on non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and platinum-resistant ovarian cancer, drawing upon available preclinical and clinical trial data.

Executive Summary

GEN1046 is a first-in-class bispecific antibody targeting both PD-L1 and 4-1BB. This dual mechanism is designed to block the inhibitory PD-1/PD-L1 axis while concurrently activating T cells through conditional 4-1BB costimulation, thereby mounting a robust anti-tumor immune response. Early clinical data suggests that GEN1046 holds promise in heavily pretreated patient populations, including those who have developed resistance to prior immunotherapies. This guide presents a side-by-side comparison of GEN1046's emerging efficacy profile with established second-line and subsequent therapies for NSCLC, TNBC, and platinum-resistant ovarian cancer.

Mechanism of Action: A Dual Approach to T-Cell Activation

GEN1046's mechanism of action is centered on redirecting and enhancing the body's own immune system to recognize and eliminate cancer cells. By binding to PD-L1 on tumor cells, it prevents the "off" signal that would otherwise suppress T-cell activity. Simultaneously, its engagement with the 4-1BB receptor on T cells provides a costimulatory "on" signal, promoting T-cell proliferation and cytotoxic function.

GEN1046 Mechanism of Action cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal T_Cell T-Cell 4-1BB 4-1BB 4-1BB->T_Cell Costimulatory Signal GEN1046 GEN1046 (Acasunlimab) GEN1046->PD-L1 Binds & Blocks GEN1046->4-1BB Binds & Activates

Figure 1: GEN1046 dual targeting of PD-L1 and 4-1BB.

Efficacy Comparison in Advanced Solid Tumors

The following tables summarize the efficacy of GEN1046 in comparison to standard treatments for specific, heavily pretreated advanced solid tumors. It is important to note that the data for GEN1046 is from early-phase clinical trials and direct cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs.

Non-Small Cell Lung Cancer (NSCLC) - Second-Line and Beyond

Table 1: Efficacy of GEN1046 vs. Standard of Care in Previously Treated Advanced NSCLC

Treatment RegimenTrialPatient PopulationOverall Response Rate (ORR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)
GEN1046 (acasunlimab) + Pembrolizumab GCT1046-04 (Phase 2)PD-L1+ mNSCLC, progressed after anti-PD-(L)1 therapy30% (confirmed ORR 17%)[1][2][3]17.5 months[1][2][3]Not Reported
Pembrolizumab KEYNOTE-010 (Phase 2/3)PD-L1+ NSCLC, progressed after platinum-based chemotherapy18.5%12.7 months[4]4.0 months[4]
Docetaxel KEYNOTE-010 (Phase 2/3)PD-L1+ NSCLC, progressed after platinum-based chemotherapy9.3%8.5 months[4]4.0 months[4]
Docetaxel TAX 317 (Phase 3)NSCLC, progressed after platinum-based chemotherapy7.5%7.5 months[5]Not Reported
Triple-Negative Breast Cancer (TNBC) - Refractory Setting

Table 2: Efficacy of GEN1046 vs. Standard of Care in Previously Treated Advanced TNBC

Treatment RegimenTrialPatient PopulationOverall Response Rate (ORR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)
GEN1046 (acasunlimab) NCT03917381 (Phase 1/2a)Heavily pretreated mTNBCPartial Response in 1 patient[6][7]Not ReportedNot Reported
Sacituzumab Govitecan ASCENT (Phase 3)Refractory mTNBC, ≥2 prior therapies35%[8]12.1 months[9]5.6 months[9][10]
Chemotherapy (Physician's Choice) ASCENT (Phase 3)Refractory mTNBC, ≥2 prior therapies5%[8]6.7 months[9]1.7 months[9][10]
Ovarian Cancer - Platinum-Resistant

Table 3: Efficacy of GEN1046 vs. Standard of Care in Platinum-Resistant Ovarian Cancer

Treatment RegimenTrialPatient PopulationOverall Response Rate (ORR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)
GEN1046 (acasunlimab) NCT03917381 (Phase 1/2a)Heavily pretreated ovarian cancerPartial Response in 1 patient[6][7]Not ReportedNot Reported
Chemotherapy + Bevacizumab AURELIA (Phase 3)Platinum-resistant ovarian cancer27.3%[11]16.6 months[11][12]6.7 months[11][12][13]
Chemotherapy Alone AURELIA (Phase 3)Platinum-resistant ovarian cancer11.8%[11]13.3 months[11][12]3.4 months[11][12][13]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

GEN1046 (acasunlimab) - NCT03917381 (Phase 1/2a)
  • Study Design: Open-label, multi-center, dose-escalation (Phase 1) and expansion (Phase 2a) trial.[14]

  • Participants: Patients with histologically or cytologically confirmed metastatic or unresectable solid tumors for whom there is no available standard therapy.[15]

  • Intervention: GEN1046 administered intravenously every 3 weeks at escalating dose levels.[6]

  • Primary Endpoints: Characterize the safety and efficacy of GEN1046 and determine the maximum tolerated dose (MTD).[6]

GEN1046_NCT03917381_Workflow cluster_screening Screening cluster_treatment Treatment cluster_assessment Assessment Eligibility Patient Eligibility Criteria: - Advanced/Metastatic Solid Tumor - No Standard Therapy Available - ECOG PS 0-1 Dose_Escalation Phase 1: Dose Escalation GEN1046 IV Q3W Eligibility->Dose_Escalation Enrollment Expansion Phase 2a: Cohort Expansion at Recommended Phase 2 Dose Dose_Escalation->Expansion Determine RP2D Endpoints Primary Endpoints: - Safety & Tolerability - Maximum Tolerated Dose Secondary Endpoints: - Antitumor Activity (RECIST 1.1) Dose_Escalation->Endpoints Expansion->Endpoints

Figure 2: Workflow for the GEN1046 NCT03917381 trial.
Pembrolizumab vs. Docetaxel - KEYNOTE-010 (Phase 2/3)

  • Study Design: Randomized, open-label, phase 2/3 study.[16]

  • Participants: Patients with previously treated, PD-L1-positive (tumor proportion score ≥1%) advanced NSCLC.[16]

  • Intervention: Pembrolizumab (2 mg/kg or 10 mg/kg every 3 weeks) versus docetaxel (75 mg/m² every 3 weeks).[16]

  • Primary Endpoints: Overall survival and progression-free survival in the total population and in patients with PD-L1 expression on at least 50% of tumor cells.[16]

Sacituzumab Govitecan vs. Chemotherapy - ASCENT (Phase 3)
  • Study Design: International, multicenter, randomized, open-label, phase 3 trial (NCT02574455).[17]

  • Participants: Patients with refractory or relapsed metastatic TNBC who had received at least two prior standard therapeutic regimens.[18]

  • Intervention: Sacituzumab govitecan versus treatment of physician's choice (eribulin, capecitabine, gemcitabine, or vinorelbine).[18]

  • Primary Endpoint: Progression-free survival in patients without brain metastases at baseline.[8]

Chemotherapy +/- Bevacizumab - AURELIA (Phase 3)
  • Study Design: Open-label, randomized, phase 3 trial (NCT00976911).[12]

  • Participants: Patients with platinum-resistant ovarian cancer that had progressed within 6 months of completing platinum-based therapy.[11][12]

  • Intervention: Investigator's choice of chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) with or without bevacizumab.[11][12]

  • Primary Endpoint: Progression-free survival.[11][12]

Conclusion

GEN1046 (acasunlimab) has demonstrated encouraging early clinical activity in heavily pretreated patients with advanced solid tumors, including those with NSCLC, TNBC, and ovarian cancer.[6][19][20] The dual mechanism of targeting PD-L1 and 4-1BB represents a novel immunotherapeutic strategy. While preliminary data is promising, particularly in combination with other checkpoint inhibitors for NSCLC, further investigation in larger, randomized controlled trials is necessary to definitively establish its efficacy and safety profile relative to the current standards of care. The ongoing and planned clinical trials for GEN1046 will be crucial in determining its future role in the treatment landscape for these challenging malignancies.

References

Acasunlimab (MC 1046): A Statistical Analysis and Comparison in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the investigational bispecific antibody Acasunlimab (also known as GEN1046 or MC 1046). Acasunlimab represents a novel approach in cancer immunotherapy by simultaneously targeting two key immune pathways: the programmed death-ligand 1 (PD-L1) and the co-stimulatory receptor 4-1BB. This dual mechanism is designed to block the inhibitory PD-1/PD-L1 axis while concurrently activating T-cells and natural killer (NK) cells through conditional 4-1BB stimulation, thereby enhancing the anti-tumor immune response.[1][2]

This document summarizes the latest clinical trial data, details the experimental protocols for key studies, and provides a comparative analysis against relevant alternative treatments.

Performance Data: Acasunlimab in Metastatic Non-Small Cell Lung Cancer (mNSCLC)

Recent clinical trial data from the Phase 2 GCT1046-04 (NCT05117242) study provides key insights into the efficacy and safety of acasunlimab as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with PD-L1-positive mNSCLC who have progressed after prior anti-PD-(L)1 containing therapy.[3][4]

Efficacy in Previously Treated PD-L1-Positive mNSCLC
Treatment ArmOverall Survival (OS) Rate (12-month)Median Overall Survival (mOS)Overall Response Rate (ORR)Confirmed ORRDisease Control Rate (DCR)
Acasunlimab Monotherapy (Arm A) Not Reported5.5 months31%13%50%
Acasunlimab + Pembrolizumab (Q3W - Arm B) Not Reported8.6 months21%18%59%
Acasunlimab + Pembrolizumab (Q6W - Arm C) 69%17.5 months30%17%75%

Data from the Phase 2 GCT1046-04 trial (NCT05117242) as of the data cut-off presented in June 2024.[2][3][4]

Safety Profile

Treatment-related adverse events (TRAEs) were reported to be primarily grade 1 and 2 and were consistent with the known safety profiles of the individual drugs.[3][4]

Treatment ArmMost Common Treatment-Related Adverse Events (All Grades)
Acasunlimab Monotherapy (Arm A) Asthenia (22.7%), Diarrhea (18.2%), Nausea (18.2%), Anemia (13.6%), Liver-related events (13.6%)
Acasunlimab + Pembrolizumab (Arms B and C) Liver-related events (28.6% in Arm B, 18.4% in Arm C), Fatigue (21.4% in Arm B, 8.2% in Arm C), Asthenia (12% in Arm B, 12.2% in Arm C), Diarrhea (12% in Arm B, 10.2% in Arm C)

Transaminase elevations were generally asymptomatic and manageable. A lower incidence of grade ≥3 TRAEs was observed with the Q6W combination regimen.[2]

Comparison with an Alternative: Docetaxel

For patients with mNSCLC who have progressed on a PD-1/PD-L1 inhibitor and platinum-containing chemotherapy, a standard of care option is the chemotherapeutic agent docetaxel. A pivotal Phase 3 trial, ABBIL1TY NSCLC-06 (NCT06635824), is currently underway to directly compare the efficacy and safety of acasunlimab in combination with pembrolizumab versus docetaxel in this patient population.

TreatmentOverall Response Rate (ORR) - Historical Data
Docetaxel 10-14%

Historical ORR for docetaxel in a similar patient population.[5]

Experimental Protocols

The clinical development of acasunlimab is supported by a series of preclinical and clinical studies. Below are the methodologies for the key trials cited.

Preclinical Studies
  • In Vitro Assays: The functional activity of acasunlimab was assessed using various in vitro assays, including mixed lymphocyte reaction (MLR) and antigen-specific T-cell proliferation and cytotoxicity assays. These studies demonstrated that acasunlimab induces T-cell proliferation and cytokine production superior to clinically approved PD-(L)1 antibodies.[6][7][8] An in vitro MLR assay was developed where healthy donor T-cells were exhausted by repeated stimulation and then co-cultured with dendritic cells to show that acasunlimab could reinvigorate the exhausted T-cell response.[1]

  • In Vivo Mouse Models: The anti-tumor activity of acasunlimab was evaluated in syngeneic mouse tumor models, such as MC38 colon adenocarcinoma. These studies showed that acasunlimab exerted potent anti-tumor activity.[6][7][8] For some in vivo studies, a mouse surrogate antibody for acasunlimab was used in combination with an anti-mouse-PD-1 antibody.[9]

Clinical Trial: NCT03917381 (First-in-Human Study)
  • Study Design: A Phase 1/2a, open-label, dose-escalation, and expansion cohort trial to evaluate the safety, tolerability, and preliminary efficacy of acasunlimab in patients with advanced solid tumors.

  • Patient Population: Adults with histologically or cytologically confirmed metastatic or unresectable solid tumors for which standard therapy is not available.

  • Intervention: Acasunlimab administered intravenously. The trial includes both monotherapy and combination therapy cohorts with docetaxel or pembrolizumab.

Clinical Trial: NCT05117242 (Phase 2 in mNSCLC)
  • Study Design: A randomized, open-label, multicenter Phase 2 trial.

  • Patient Population: Patients with relapsed/refractory metastatic non-small cell lung cancer with PD-L1 expression in ≥1% of tumor cells who have progressed after at least one prior line of systemic therapy containing an anti-PD-1/PD-L1 monoclonal antibody.

  • Interventions:

    • Arm A: Acasunlimab monotherapy.

    • Arm B: Acasunlimab in combination with pembrolizumab administered every 3 weeks.

    • Arm C: Acasunlimab in combination with pembrolizumab administered every 6 weeks.

Visualizing the Mechanism of Action

To better understand the function of acasunlimab, the following diagrams illustrate its proposed signaling pathway and the experimental workflow of the key clinical trial.

Acasunlimab_Mechanism_of_Action Mechanism of Action of Acasunlimab cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell / NK Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Inhibitory Signal (Blocked by Acasunlimab) 4-1BB 4-1BB Acasunlimab Acasunlimab (GEN1046) Acasunlimab->Tumor_Cell Binds to PD-L1 Acasunlimab->4-1BB Binds to 4-1BB T_Cell_Activation T-Cell/NK Cell Activation & Anti-Tumor Response Acasunlimab->T_Cell_Activation Conditional Co-stimulation Clinical_Trial_Workflow NCT05117242 Trial Workflow Patient_Population Patients with previously treated PD-L1+ mNSCLC Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Acasunlimab Monotherapy Randomization->Arm_A Arm_B Arm B: Acasunlimab + Pembrolizumab (Q3W) Randomization->Arm_B Arm_C Arm C: Acasunlimab + Pembrolizumab (Q6W) Randomization->Arm_C Efficacy_Safety_Analysis Efficacy and Safety Analysis Arm_A->Efficacy_Safety_Analysis Arm_B->Efficacy_Safety_Analysis Arm_C->Efficacy_Safety_Analysis

References

Comparative Analysis of MC 1046 (GEN1046/Acasunlimab) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational bispecific antibody MC 1046, also known as GEN1046 or acasunlimab, with alternative immunotherapeutic agents for the treatment of advanced solid tumors. The information is based on peer-reviewed preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Overview of this compound (GEN1046/Acasunlimab)

This compound is a first-in-class, investigational bispecific antibody that simultaneously targets two crucial immune-regulatory pathways: Programmed Death-Ligand 1 (PD-L1) and 4-1BB (CD137).[1][2][3] This dual-targeting mechanism is designed to block the inhibitory PD-1/PD-L1 axis while conditionally activating T cells through 4-1BB co-stimulation, thereby promoting a potent anti-tumor immune response.[1][2][4]

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives based on available preclinical and clinical data.

Preclinical Performance
ParameterThis compound (GEN1046)PD-1/PD-L1 Inhibitor (Pembrolizumab)4-1BB Agonist (Urelumab)
T-Cell Proliferation Significantly enhanced activated CD8+ T-cell proliferation in polyclonal and antigen-specific assays.[5]Enhances T-cell proliferation by blocking the PD-1/PD-L1 inhibitory signal.Induces T-cell proliferation through 4-1BB co-stimulation.[3]
Cytokine Production Increased production of pro-inflammatory cytokines such as IFNγ.[5]Can lead to increased IFNγ production by activated T cells.Stimulates cytokine release from activated T cells.[3]
In Vitro Cytotoxicity Superior antigen-specific T-cell-mediated cytotoxicity compared to clinically approved PD-(L)1 antibodies.[1][2]Enhances T-cell-mediated killing of tumor cells.Potentiates cytotoxic T-lymphocyte activity.[3]
In Vivo Anti-Tumor Activity Exerted potent anti-tumor activity in transplantable mouse tumor models.[1][2]Demonstrates significant anti-tumor efficacy in various murine cancer models.Shows anti-tumor activity in preclinical models, but with a narrow therapeutic window.[1]
Clinical Performance in Advanced Solid Tumors
ParameterThis compound (GEN1046/Acasunlimab)PD-1/PD-L1 Inhibitor (Pembrolizumab)4-1BB Agonist (Urelumab)Bispecific Antibody (Tebentafusp)
Objective Response Rate (ORR) Phase I/IIa (NCT03917381): Partial responses observed in patients with TNBC, ovarian cancer, and NSCLC.[6] Phase II (NCT05117242, with Pembrolizumab): 30% ORR (17% confirmed) in PD-L1+ mNSCLC.[7][8]Monotherapy (Advanced Gastric/GEJ Cancer, CPS ≥10): Numerically higher ORR than chemotherapy.[9] Monotherapy (Advanced ccRCC): 36.4% ORR.[10]Monotherapy: Limited single-agent activity in solid tumors.[4] With Nivolumab (Melanoma): 49% ORR in anti-PD-1 naive patients.[11][12][13]Phase III (Metastatic Uveal Melanoma): Not the primary endpoint, but showed clinical activity.[8] Phase II (Metastatic Uveal Melanoma): 5% ORR.[14]
Disease Control Rate (DCR) Phase I/IIa (NCT03917381): 65.6% in heavily pretreated patients.[1][5][6][15] Phase II (NCT05117242, with Pembrolizumab): 75% in PD-L1+ mNSCLC.[8]Monotherapy (Advanced ccRCC): 58.2%.[10]Monotherapy (Various Solid Tumors): 18-39% depending on tumor type.[4]Not consistently reported as a primary endpoint.
Overall Survival (OS) Phase II (NCT05117242, with Pembrolizumab): Median OS of 17.5 months and a 12-month OS rate of 69% in PD-L1+ mNSCLC.[7][8][16]Monotherapy (Advanced Melanoma): 32.7 months median OS.[7] Monotherapy (First-Line Advanced NSCLC): 19.4 months median OS.[17]Data on monotherapy OS in solid tumors is limited.Phase III (Metastatic Uveal Melanoma): Median OS of 21.7 months vs. 16.0 months for investigator's choice.[18]
Key Toxicities Manageable safety profile. Most common treatment-related adverse events include transaminase elevation, hypothyroidism, and fatigue.[1]Immune-related adverse events (irAEs) such as pneumonitis, colitis, hepatitis, and endocrinopathies.Dose-limiting hepatotoxicity (transaminitis) has been a significant concern, limiting its development as a monotherapy.[1]Cytokine release syndrome, rash, pyrexia, pruritus.[18]

Experimental Protocols

This compound: In Vitro T-Cell Cytotoxicity Assay

A representative experimental protocol for evaluating the T-cell-mediated cytotoxic activity of this compound is described below.

Objective: To determine the ability of this compound to enhance the killing of tumor cells by antigen-specific CD8+ T cells.

Methodology:

  • Cell Culture:

    • Target tumor cells (e.g., MDA-MB-231) engineered to express a specific antigen (e.g., Claudin 6 - CLDN6) and PD-L1 are seeded in 96-well plates.

    • CD8+ T cells electroporated with a T-cell receptor (TCR) specific for the target antigen (e.g., CLDN6) are prepared.

  • Co-culture:

    • The antigen-specific CD8+ T cells are added to the wells containing the target tumor cells.

    • This compound or control antibodies (isotype control, anti-PD-L1 monotherapy) are added to the co-culture at various concentrations.

  • Cytotoxicity Measurement:

    • Tumor cell viability is monitored in real-time over several days using an impedance-based system (e.g., xCELLigence). A decrease in impedance indicates tumor cell lysis.

  • Data Analysis:

    • The percentage of specific cytotoxicity is calculated by comparing the impedance in wells with T cells and the investigational antibody to control wells (tumor cells alone or with isotype control).

    • The area under the curve (AUC) for the impedance measurements is analyzed to quantify the overall cytotoxic effect.[5]

Signaling Pathway and Experimental Workflow

This compound (GEN1046) Signaling Pathway

GEN1046_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Cell PD-L1 T_Cell PD-1 T_Cell->Tumor_Cell PD-1/PD-L1 Interaction (Inhibitory Signal) 41BB 4-1BB Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) GEN1046 GEN1046 (this compound) GEN1046->Tumor_Cell Binds to PD-L1 GEN1046->41BB Binds to 4-1BB GEN1046->Activation Blocks Inhibition & Promotes Co-stimulation

Caption: Mechanism of action of this compound (GEN1046).

Experimental Workflow: In Vitro T-Cell Cytotoxicity Assay

T_Cell_Cytotoxicity_Workflow Start Start Prepare_Cells Prepare Target Tumor Cells (PD-L1+, Antigen+) & Antigen-Specific CD8+ T Cells Start->Prepare_Cells Seed_Tumor_Cells Seed Tumor Cells in 96-well plates Prepare_Cells->Seed_Tumor_Cells Add_T_Cells_Antibodies Add CD8+ T Cells and This compound / Control Antibodies Seed_Tumor_Cells->Add_T_Cells_Antibodies Incubate Co-culture and Monitor in Real-time (e.g., xCELLigence) Add_T_Cells_Antibodies->Incubate Measure_Impedance Measure Electrical Impedance (Correlates with Cell Viability) Incubate->Measure_Impedance Analyze_Data Calculate % Cytotoxicity and Analyze AUC Measure_Impedance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing T-cell mediated cytotoxicity.

References

Safety Operating Guide

Proper Disposal Procedures for MC 1046 (CHIR99021)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe and compliant disposal of MC 1046, chemically identified as CHIR99021. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the key quantitative data for CHIR99021 is presented below for easy reference.

PropertyValue
CAS Number 252917-06-9[1][2]
Molecular Formula C₂₂H₁₈Cl₂N₈[2]
Molecular Weight 465.34 g/mol [1][2]
Purity ≥95%[2]
IC₅₀ (GSK3α) 10 nM[2]
IC₅₀ (GSK3β) 6.7 nM[2]
Solubility in DMSO ≥23.27 mg/ml[3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
Storage Temperature -20°C[4][5]

Experimental Protocols: Safe Disposal Workflow

The proper disposal of this compound (CHIR99021) must be conducted in accordance with all applicable country, federal, state, and local regulations.[6] The following steps provide a general guideline for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure you are wearing appropriate personal protective equipment. This includes:

  • Safety glasses[1]

  • Chemical-resistant gloves (ensure they are inspected before use)[1]

  • A laboratory coat or other protective clothing[1]

Step 2: Waste Collection

Collect waste material in its original container or a clearly labeled, sealed container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Labeling

Ensure the waste container is accurately labeled with the chemical name (CHIR99021) and any relevant hazard information.

Step 4: Temporary Storage

Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[6]

Step 5: Final Disposal

Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[6][7][8] Do not dispose of this chemical down the drain or in general trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound (CHIR99021).

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Labeled, Sealed Container A->B Secure Handling C Step 3: Store in a Designated Waste Area B->C Safe Containment D Step 4: Arrange for Pickup by Approved Waste Management C->D Regulatory Compliance E Step 5: Document Waste Disposal D->E Record Keeping

Caption: Logical workflow for the safe disposal of this compound (CHIR99021).

Hazard Information and Safety Precautions

While some safety data sheets (SDS) indicate that CHIR99021 is not classified as a hazardous substance, others warn that it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[6][7] One SDS even states it can be "Fatal if swallowed".[7]

Given this information, it is imperative to handle this compound with care. Always work in a well-ventilated area, preferably in a chemical fume hood.[1][6] Avoid creating dust. In case of a spill, cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound (CHIR99021), thereby protecting themselves, their colleagues, and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.